2-Biphenyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334106 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19394-61-7 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Biphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Biphenyl isothiocyanate (CAS No. 19394-61-7). The document details its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Additionally, it explores its potential applications in drug development, particularly focusing on the modulation of key signaling pathways implicated in cancer.
Core Chemical Properties
This compound is an aromatic isothiocyanate featuring a biphenyl scaffold. This structural motif imparts specific chemical and physical properties that are of interest in various research and development applications, particularly in medicinal chemistry.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. The data is a compilation from various sources and includes both experimental and calculated values.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NS | [1] |
| Molecular Weight | 211.28 g/mol | [1][2] |
| Physical State | Liquid | [2] |
| Relative Density | 1.17 | [2] |
| logPoct/wat (Octanol/Water Partition Coefficient) | 4.088 (Calculated) | [3] |
| Water Solubility (log10WS in mol/l) | -4.99 (Calculated) | [3] |
| Normal Boiling Point (Tboil) | 701.13 K (427.98 °C) (Calculated) | [3] |
| Purity | ≥98.0% | [2] |
Synthesis and Reactivity
The isothiocyanate functional group is a versatile handle in organic synthesis, and its introduction onto a biphenyl structure opens up possibilities for creating complex molecules with potential biological activity.
Synthesis
Experimental Protocol: General Synthesis of Aryl Isothiocyanates using Thiophosgene
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Aminobiphenyl
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminobiphenyl (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene (1.2 equivalents) in dichloromethane to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product may be purified by column chromatography on silica gel.[5]
Safety Note: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.
The following diagram illustrates the general workflow for the synthesis of an aryl isothiocyanate from a primary amine.
Reactivity
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles. The reactivity is centered on the carbon atom of the isothiocyanate group.[6]
Reaction with Amines: Aryl isothiocyanates react with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is fundamental in the synthesis of various biologically active molecules. The reaction is typically carried out in an organic solvent, and in some cases, heating or the addition of a base may be required to facilitate the reaction with less nucleophilic amines.[7][8]
Experimental Protocol: General Reaction of an Aryl Isothiocyanate with an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a reaction vessel.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
If the reaction is sluggish, gentle heating or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary.[7]
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting thiourea derivative can be purified by recrystallization or column chromatography.
The following diagram illustrates the reaction of an aryl isothiocyanate with a primary amine.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S). This peak typically appears in the region of 2000-2200 cm⁻¹.[9] Additional bands corresponding to the aromatic C-H and C=C stretching vibrations of the biphenyl rings are also expected. The NIST WebBook provides a reference IR spectrum for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| -N=C=S (asymmetric stretch) | ~2000-2200 (strong, sharp) |
| Aromatic C-H stretch | ~3000-3100 |
| Aromatic C=C stretch | ~1400-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. However, predicted spectra are available from some chemical databases.[1] The ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl rings. The ¹³C NMR spectrum would show signals for the 13 carbon atoms. The isothiocyanate carbon typically gives a broad signal in the 130 ± 40 ppm region.[10]
Applications in Drug Development
Isothiocyanates derived from natural sources, such as cruciferous vegetables, have garnered significant attention for their potential anticancer properties.[11] While specific studies on this compound are limited, the broader class of isothiocyanates is known to modulate key signaling pathways involved in cancer development and progression.
Modulation of Nrf2 and NF-κB Signaling Pathways
Many isothiocyanates exert their chemopreventive effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and inhibiting the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[12][13][14]
-
Nrf2 Activation: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[15][16] This enhances the cell's ability to neutralize carcinogens and reactive oxygen species (ROS).
-
NF-κB Inhibition: The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer. Many isothiocyanates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other molecules that promote cancer cell survival and proliferation.[13][14][17]
The following diagram illustrates the potential mechanism of action of an isothiocyanate in modulating the Nrf2 and NF-κB pathways.
Conclusion
This compound is a readily accessible aromatic isothiocyanate with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and drug development. While specific biological data for this compound is currently limited, the well-documented anticancer activities of other isothiocyanates, particularly their ability to modulate the Nrf2 and NF-κB signaling pathways, provide a strong rationale for its evaluation as a potential therapeutic agent. The synthetic and reactive handles of the isothiocyanate group offer broad opportunities for the creation of novel derivatives with enhanced potency and selectivity. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of 2-Biphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of 2-biphenyl isothiocyanate (C₁₃H₉NS), a valuable compound in organic synthesis and proteomics research. The document details established synthetic protocols, purification methodologies, and presents quantitative data to assist researchers in its practical application.
Synthesis of this compound
The most common and direct route for the synthesis of this compound is from its corresponding primary amine, 2-aminobiphenyl. Two primary methods are prevalent: the use of thiophosgene and the decomposition of in situ generated dithiocarbamate salts.
Thiophosgene Method
The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and effective method for preparing isothiocyanates.[1][2] Thiophosgene acts as a thiocarbonyl transfer agent, reacting with the amine to form the isothiocyanate and hydrogen chloride as a byproduct. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the acid.
General Reaction Scheme: C₁₂H₁₁N (2-Aminobiphenyl) + CSCl₂ (Thiophosgene) → C₁₃H₉NS (this compound) + 2 HCl
Experimental Protocol: Synthesis via Thiophosgene
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve 2-aminobiphenyl (1.0 eq) in a suitable dry solvent (e.g., chloroform, dichloromethane, or toluene).
-
Base Addition: Add a base (e.g., triethylamine (2.2 eq) or calcium carbonate (2.0 eq)) to the solution to act as an acid scavenger.
-
Reagent Addition: Cool the stirred mixture to 0-5°C in an ice bath. Add a solution of thiophosgene (1.1 eq) in the same solvent dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (typically 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylamine hydrochloride). Wash the filtrate sequentially with water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Safety Precaution: Thiophosgene is highly toxic, volatile, and corrosive.[1][4][5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Dithiocarbamate Decomposition Method
An alternative, often milder, approach involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide (CS₂), followed by decomposition with a desulfurizing agent.[6][7][8] This one-pot process avoids the use of the highly toxic thiophosgene.
General Reaction Scheme:
-
C₁₂H₁₁N (2-Aminobiphenyl) + CS₂ + Base → [Dithiocarbamate Salt Intermediate]
-
[Dithiocarbamate Salt Intermediate] + Desulfurizing Agent → C₁₃H₉NS (this compound)
Experimental Protocol: One-Pot Synthesis via Dithiocarbamate Intermediate
This protocol is based on a general method for aryl isothiocyanate synthesis.[6]
-
Reaction Setup: To a vial or flask, add acetonitrile, powdered sodium hydroxide (2.0 eq), 2-aminobiphenyl (1.0 eq), and carbon disulfide (3.0 eq) sequentially.
-
Reaction: Stir the heterogeneous mixture at room temperature for approximately 9 hours. The formation of a precipitate (sodium sulfide) may be observed.
-
Work-up: After the reaction period, centrifuge the mixture. Collect the supernatant (the clear upper solution) and concentrate it under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by flash chromatography on silica gel.
Synthesis Data Summary
Specific yield data for this compound is not widely published. However, the following table summarizes typical yields for the synthesis of various aryl isothiocyanates using analogous methods, which can serve as a benchmark.
| Method | Reagents | Typical Yield | Reference |
| Thiophosgene | Amine, Thiophosgene, Base | Good to Excellent (often >70%) | [2] |
| Dithiocarbamate (One-Pot) | Amine, CS₂, NaOH, CH₃CN | 56% - 81% | [6] |
| Dithiocarbamate (Tosyl Chloride) | Amine, CS₂, Et₃N, TsCl | Good (75% - 97%) | |
| Dithiocarbamate (Boc₂O) | Amine, CS₂, Boc₂O, DMAP | Excellent (often >90%) | [9] |
Synthesis Pathway Diagram```dot
Caption: Common purification workflows for this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to assess purity. [10]* Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy will show a characteristic strong, sharp absorption band for the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. [11]* Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
References
- 1. Thiophosgene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. surajitdhara.in [surajitdhara.in]
- 4. Thiophosgene: - An overview [moltuslab.com]
- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cbijournal.com [cbijournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and characterization of inclusion complex of benzyl isothiocyanate extracted from papaya seed with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Biphenyl Isothiocyanate: Molecular Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Biphenyl isothiocyanate, a member of the versatile isothiocyanate family, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a biphenyl backbone, imparts specific steric and electronic properties that influence its reactivity and potential biological activity. The isothiocyanate functional group is a powerful electrophile, readily reacting with a variety of nucleophiles, making it a valuable building block for the synthesis of a diverse range of compounds, including thioureas, dithiocarbamates, and various heterocyclic systems. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of this compound, along with detailed experimental protocols for its synthesis and key reactions.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₁₃H₉NS and a molecular weight of 211.28 g/mol .[1][2] The molecule consists of a biphenyl group where the isothiocyanate moiety is attached to the 2-position of one of the phenyl rings. This substitution pattern leads to steric hindrance around the reactive center, which can modulate its reactivity compared to simpler aryl isothiocyanates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19394-61-7 | [1] |
| Molecular Formula | C₁₃H₉NS | [1][2] |
| Molecular Weight | 211.28 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Relative Density | 1.17 | [1] |
| Boiling Point (Calculated) | 701.13 K (428 °C) | [3] |
| Enthalpy of Vaporization (Calculated) | 60.19 kJ/mol | [3] |
| Octanol/Water Partition Coefficient (logP, Calculated) | 4.088 | [3] |
| Water Solubility (log₁₀WS, Calculated) | -4.99 mol/L | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other significant peaks correspond to the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 211, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve the loss of the isothiocyanate group or cleavage of the biphenyl rings.
(Note: While 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound are not available in publicly accessible databases, the expected spectra would show complex aromatic signals for the biphenyl protons and carbons, with the isothiocyanate carbon appearing in the range of 120-140 ppm in the 13C NMR spectrum.)
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of compounds, including amines, thiols, and alcohols.
Reaction with Nucleophiles
The general mechanism for the reaction of an isothiocyanate with a nucleophile involves the attack of the nucleophile on the electrophilic carbon of the -N=C=S group, leading to the formation of a tetrahedral intermediate, which then typically rearranges to the final stable product.
Figure 1: General reaction of this compound with a nucleophile.
1. Reaction with Amines to Form Thioureas: this compound reacts readily with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast and proceeds with high yields.
2. Reaction with Thiols to Form Dithiocarbamates: The reaction with thiols yields dithiocarbamates. This reaction is often reversible.
3. Reaction with Alcohols to Form Thiocarbamates: In the presence of a base or catalyst, this compound can react with alcohols to form thiocarbamates. This reaction is generally slower than the reactions with amines and thiols.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent reactions with nucleophiles. These protocols are based on established procedures for similar compounds and can be adapted for this compound.
Synthesis of this compound
The synthesis of aryl isothiocyanates can be achieved from the corresponding primary amine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
2-Aminobiphenyl
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride or another desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminobiphenyl (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete (can be monitored by TLC).
-
Cool the mixture again in an ice bath and add tosyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of N-(2-Biphenyl)-N'-phenylthiourea
Materials:
-
This compound
-
Aniline
-
Tetrahydrofuran (THF) or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in THF.
-
To this solution, add aniline (1 equivalent) dropwise with stirring at room temperature.
-
The reaction is typically exothermic. Continue stirring for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid is often pure, but can be further purified by recrystallization if necessary.
Synthesis of S-Benzyl-N-(2-biphenyl)dithiocarbamate
Materials:
-
This compound
-
Benzyl mercaptan (benzyl thiol)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) and benzyl mercaptan (1 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Applications in Drug Development and Research
Isothiocyanates are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biphenyl scaffold is also a common motif in many bioactive molecules. The combination of these two moieties in this compound makes it an interesting candidate for drug discovery and a useful tool in chemical biology. Its reactivity with nucleophilic residues on proteins, such as cysteine and lysine, allows for its use as a covalent probe to study protein function and for the development of targeted covalent inhibitors.
Conclusion
This compound is a reactive and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its biphenyl structure and electrophilic isothiocyanate group provide a unique combination of properties that can be exploited for the creation of novel compounds with potential therapeutic applications. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to explore the chemistry and biological activity of this intriguing compound. Further research into its specific reaction kinetics, biological targets, and pharmacological effects is warranted to fully unlock its potential.
References
Unraveling the Core Mechanism of Action of 2-Biphenyl Isothiocyanate: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature lacks specific in-depth studies on the mechanism of action of 2-Biphenyl isothiocyanate. Therefore, this guide synthesizes the well-documented mechanisms of structurally related aryl and biaryl isothiocyanates to provide a probable, yet not definitively confirmed, framework for its biological activity. The information presented herein is intended to guide research and development efforts by highlighting the likely cellular and molecular targets.
Aryl isothiocyanates (ITCs), a class of organosulfur compounds, are renowned for their potent anticancer properties.[1][2][3] These compounds, both naturally occurring in cruciferous vegetables and synthetically derived, exert their effects through a multifaceted approach, targeting key signaling pathways involved in carcinogenesis.[1][4] The core mechanism of action for aryl ITCs, and likely for this compound, revolves around the induction of cellular stress, leading to apoptosis and cell cycle arrest in cancer cells, modulation of xenobiotic metabolism, and regulation of inflammatory responses.[2][5]
Key Mechanistic Pillars of Aryl Isothiocyanates
The biological activity of aryl ITCs is primarily attributed to the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with nucleophilic cellular targets such as cysteine residues on proteins.[2][6] This reactivity underpins their ability to modulate a wide array of cellular processes.
1. Induction of Apoptosis: Aryl ITCs are potent inducers of programmed cell death (apoptosis) in cancer cells through multiple interconnected pathways:[5][7]
-
Mitochondrial (Intrinsic) Pathway: This is a major route for ITC-induced apoptosis.[8] ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[7][8] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in cell death.[7][9] This process is also regulated by the Bcl-2 family of proteins, with ITCs often down-regulating anti-apoptotic members like Bcl-2 and up-regulating pro-apoptotic members like Bax.[4][9]
-
Death Receptor (Extrinsic) Pathway: Some ITCs can also activate the extrinsic pathway by upregulating death receptors on the cell surface, leading to the activation of caspase-8.[5][9]
-
Endoplasmic Reticulum (ER) Stress: Aryl ITCs can induce ER stress, leading to an accumulation of unfolded proteins. This triggers the unfolded protein response (UPR), which, if prolonged, can activate apoptotic signaling, including the activation of caspase-4 (in humans) and an increase in cytosolic Ca2+ levels.
-
Generation of Reactive Oxygen Species (ROS): ITCs can induce the production of ROS within cancer cells.[1][7] While low levels of ROS can activate pro-survival pathways, the high levels generated by ITCs can lead to oxidative damage and trigger apoptosis.[1][8]
2. Cell Cycle Arrest: Aryl ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[2][5] This is often achieved by down-regulating key cell cycle regulatory proteins such as cyclin B1, cell division cycle 2 (Cdc2), and Cdc25C.[5] Some ITCs have also been shown to disrupt microtubule polymerization and spindle assembly, further impeding mitosis.[2]
3. Modulation of Biotransformation Enzymes: ITCs play a dual role in regulating enzymes involved in the metabolism of carcinogens:[4][10]
-
Inhibition of Phase I Enzymes: They can inhibit cytochrome P450 (CYP) enzymes, which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms.[4][11]
-
Induction of Phase II Enzymes: ITCs are potent inducers of Phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs).[10][12] These enzymes conjugate carcinogens and other toxins, facilitating their excretion from the body.[10]
4. Regulation of Key Signaling Pathways:
-
Nrf2/ARE Pathway: The induction of Phase II enzymes is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[10][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[10] ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding Phase II enzymes and antioxidant proteins, upregulating their expression.[12][13]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation, a process strongly linked to cancer development.[10][13] Many aryl ITCs have been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.[10][13] This is often achieved by preventing the degradation of the NF-κB inhibitor, IκB.[10]
Quantitative Data for Representative Aryl Isothiocyanates
While specific IC50 values for this compound are not available, the following table summarizes the anti-proliferative activity of other relevant aryl isothiocyanates against various cancer cell lines to provide a comparative context.
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzyl isothiocyanate (BITC) | HepG2 | Liver Cancer | ~5 | [1] |
| Phenethyl isothiocyanate (PEITC) | DU145 | Prostate Cancer | ~5 | [1] |
| Allyl isothiocyanate (AITC) | HT-29 | Colorectal Cancer | ~10-20 | [14] |
| Phenylbutyl isothiocyanate | 22Rv1 | Prostate Cancer | ~5 | [1] |
| Phenylhexyl isothiocyanate | HepG2 | Liver Cancer | ~5 | [1] |
Signaling Pathway Diagrams
Aryl Isothiocyanate Signaling Pathways
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of aryl isothiocyanates. Specific details may need to be optimized for this compound and the cell lines under investigation.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Aryl isothiocyanate compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the aryl isothiocyanate in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
Aryl isothiocyanate compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aryl isothiocyanate for a specified time.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the luminescence signal to the number of cells or a parallel viability assay.
-
Nrf2/ARE Reporter Assay
This assay measures the activation of the Nrf2-ARE signaling pathway.
-
Materials:
-
Cancer cell line stably transfected with an ARE-luciferase reporter construct
-
Complete cell culture medium
-
96-well plates
-
Aryl isothiocyanate compound
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
-
-
Protocol:
-
Seed the ARE-reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the aryl isothiocyanate.
-
Incubate for a time period sufficient to allow for gene transcription and protein expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
The luminescence intensity is directly proportional to the level of ARE-driven gene expression and thus Nrf2 activation.
-
Conclusion
While direct experimental data for this compound is currently limited, the established mechanisms of action for structurally similar aryl and biaryl isothiocyanates provide a strong foundation for predicting its biological activities. It is highly probable that this compound will exhibit anticancer properties through the induction of apoptosis, cell cycle arrest, and the modulation of critical cellular signaling pathways such as Nrf2 and NF-κB. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the specific molecular mechanisms of this and other novel isothiocyanate compounds. Further research is warranted to validate these predicted mechanisms and to explore the full therapeutic potential of this compound.
References
- 1. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 2. cambridge.org [cambridge.org]
- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/ luc2 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 13. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2-Biphenyl Isothiocyanate: A Technical Overview and Future Research Perspectives
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comprehensive overview of isothiocyanates as a class, with a focus on aromatic isothiocyanates, to serve as a foundational resource for researchers interested in 2-biphenyl isothiocyanate. The information presented herein is based on data from structurally related and well-studied isothiocyanates, offering a predictive framework for the potential properties and activities of this compound. It is crucial to underscore that the experimental protocols and signaling pathways described are general to isothiocyanates and have not been specifically validated for this compound.
Chemical Properties and Synthesis
This compound is an organic compound featuring a biphenyl group attached to an isothiocyanate functional group (-N=C=S).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19394-61-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₉NS | --INVALID-LINK-- |
| Molecular Weight | 211.28 g/mol | --INVALID-LINK-- |
| Appearance | Not specified (likely liquid or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
General Synthesis of Aromatic Isothiocyanates
The most common method for synthesizing aromatic isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.[1][2] A widely used and generally applicable method is the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3]
Experimental Protocol: General Synthesis of an Aromatic Isothiocyanate from a Primary Amine
This protocol describes a general one-pot synthesis that can be adapted for the preparation of this compound from 2-aminobiphenyl.[3]
Materials:
-
Aromatic amine (e.g., 2-aminobiphenyl)
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine, sodium hydroxide)
-
A desulfurylating agent (e.g., ethyl chloroformate, tosyl chloride)
-
Organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Water
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve the aromatic amine (1 equivalent) in an appropriate organic solvent.
-
Add the base (1-2 equivalents) to the solution.
-
Slowly add carbon disulfide (1.1-1.5 equivalents) to the mixture at room temperature or below, while stirring.
-
Continue stirring for 1-4 hours to allow for the formation of the dithiocarbamate salt.
-
-
Desulfurization to the Isothiocyanate:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the desulfurylating agent (1 equivalent) to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure aromatic isothiocyanate.
-
Biological Activities of Structurally Related Aromatic Isothiocyanates
While no specific biological data for this compound has been found, numerous studies have demonstrated the potent anticancer, anti-inflammatory, and antimicrobial activities of other aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC).[4][5][6][7][8] These activities provide a strong rationale for investigating the biological potential of this compound.
Table 2: Reported Biological Activities of Benzyl Isothiocyanate (BITC) and Phenethyl Isothiocyanate (PEITC)
| Isothiocyanate | Biological Activity | Cancer Cell Lines / Model System | Reported IC₅₀ / Effective Concentration | Reference |
| Benzyl Isothiocyanate (BITC) | Anticancer (Apoptosis, Cell Cycle Arrest) | Human pancreatic cancer cells (Panc-1) | 5-20 µM | [9] |
| Anticancer (Induction of ROS) | Human pancreatic cancer cells | 10 µM | [10] | |
| Antimicrobial | Helicobacter pylori | Not specified | [11] | |
| Anti-inflammatory | Macrophages | Not specified | [12] | |
| Phenethyl Isothiocyanate (PEITC) | Anticancer (Apoptosis) | Human prostate cancer cells (PC-3) | 5-15 µM | [6] |
| Anticancer (Inhibition of Angiogenesis) | Human umbilical vein endothelial cells (HUVEC) | 1-5 µM | [13] | |
| Neuroprotective | Neuronal cell models | Not specified | ||
| Anti-inflammatory | Various cell lines | Not specified | [12] |
Potential Mechanisms of Action: General Isothiocyanate Signaling Pathways
Isothiocyanates are known to exert their biological effects by modulating a variety of cellular signaling pathways.[4][5][13] The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins, leading to the modulation of protein function.
Induction of Apoptosis
A common mechanism of anticancer activity for isothiocyanates is the induction of apoptosis (programmed cell death) in cancer cells.[5] This is often mediated through the intrinsic mitochondrial pathway.
Caption: General signaling pathway for isothiocyanate-induced apoptosis.
Modulation of Nrf2-Mediated Antioxidant Response
Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a central role in the cellular antioxidant and detoxification response.[12]
Caption: General mechanism of Nrf2 activation by isothiocyanates.
Future Directions and Research Opportunities
The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:
-
Synthesis and Characterization: Development and optimization of a synthetic route for this compound, followed by full spectroscopic and physicochemical characterization.
-
In Vitro Biological Screening: Evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound against a panel of relevant cell lines.
-
Mechanism of Action Studies: If biological activity is observed, elucidation of the underlying molecular mechanisms, including its effects on key signaling pathways such as apoptosis and Nrf2.
-
Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with other biphenyl derivatives and isothiocyanates to understand the contribution of the biphenyl moiety to its biological profile.
Conclusion
While direct experimental data on this compound is currently unavailable, the extensive research on structurally related aromatic isothiocyanates suggests that it is a promising candidate for investigation in the fields of cancer biology, inflammation, and infectious diseases. This guide provides a foundational framework for initiating such research, from chemical synthesis to the exploration of its potential biological activities and mechanisms of action. Further studies are essential to unlock the therapeutic potential of this intriguing molecule.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2033129A1 - Process for the preparation of isothiocyanates - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 7. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in molecular signaling mechanisms of β-phenethyl isothiocyanate antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-Biphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Biphenyl isothiocyanate (CAS No. 19394-61-7), a chemical intermediate used in pharmaceutical research and development. The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols, compiled to ensure the safety of laboratory personnel.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are calculated and should be used as an estimation.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₉NS | [1][2] | |
| Molecular Weight | 211.28 | g/mol | [1][2] |
| CAS Number | 19394-61-7 | [1][2] | |
| Appearance | Not Available | [1] | |
| Purity | 95% | [2] | |
| Normal Boiling Point | 701.13 | K | Joback Calculated Property[3] |
| Critical Temperature | 986.59 | K | Joback Calculated Property[3] |
| Critical Pressure | 3096.73 | kPa | Joback Calculated Property[3] |
| Enthalpy of Formation (gas) | 434.01 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Vaporization | 60.19 | kJ/mol | Joback Calculated Property[3] |
| Log10 of Water Solubility | -4.99 | Crippen Calculated Property[3] | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.088 | Crippen Calculated Property[3] | |
| Topological Polar Surface Area | 44.4 | Ų | [1] |
| Rotatable Bond Count | 2 | [1] | |
| Hydrogen Bond Acceptor Count | 2 | [1] | |
| Flash Point | > 110 | °C | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are summarized below.
| GHS Classification | Hazard Statement |
| Skin irritation, Category 2 | H315: Causes skin irritation[1] |
| Eye irritation, Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation[1] |
Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles and a face shield.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
3.2. Engineering Controls
| Control | Specification |
| Ventilation | Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] |
| Safety Stations | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6] |
3.3. Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Do not eat, drink, or smoke when using this product.[5]
3.4. Storage Conditions
-
Store in a well-ventilated place. Keep container tightly closed.[1][5]
-
Store at room temperature.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4][5] |
Spill Response:
-
Evacuate the area.[6]
-
Wear appropriate PPE, including respiratory protection.[6]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[6]
-
Place the absorbed material in a suitable, closed container for disposal.[6]
-
Dispose of contents/container to an approved waste disposal plant.[4]
Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous reactions.
| Parameter | Description |
| Reactivity | None known, based on information available.[4] However, isothiocyanates as a class are known to react with nucleophiles.[7] |
| Chemical Stability | Stable under normal conditions.[4] Moisture sensitive.[4][5] |
| Conditions to Avoid | Incompatible products, excess heat, exposure to moist air or water.[4] |
| Incompatible Materials | Strong oxidizing agents, acids, alcohols, amines.[4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide (hydrocyanic acid). Thermal decomposition can lead to the release of irritating gases and vapors.[4] |
| Hazardous Polymerization | Hazardous polymerization does not occur.[8] |
Experimental Protocols
6.1. General Handling Protocol
-
Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within a certified chemical fume hood to prevent the release of vapors or aerosols into the laboratory environment.[6]
-
Reaction Setup: When setting up reactions, ensure the apparatus is properly assembled and secured. If heating is required, use a well-controlled heating source.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.
6.2. Spill Cleanup Protocol
-
Evacuation and Ventilation: Immediately evacuate the affected area and ensure it is well-ventilated.[6]
-
PPE: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator.[6]
-
Containment and Absorption: Contain the spill using an inert absorbent material such as sand or vermiculite.[6]
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[4]
Visualizations
Logical Workflow for Safe Handling of this compound
References
- 1. Page loading... [guidechem.com]
- 2. aboundchem.com [aboundchem.com]
- 3. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Navigating the Chemical Landscape of 2-Biphenyl Isothiocyanate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Biphenyl isothiocyanate, a molecule of significant interest in chemical synthesis and drug discovery. Focused on its solubility and stability, this document offers researchers, scientists, and drug development professionals a foundational understanding backed by data, detailed experimental protocols, and visual representations of key processes.
While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from structurally similar isothiocyanates, such as 2-Phenylethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), to provide reliable estimations. The biphenyl moiety is expected to decrease aqueous solubility and potentially influence its stability profile compared to simpler analogs.
Core Properties of this compound
The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile, making it susceptible to degradation by various factors. Understanding these liabilities is crucial for its handling, storage, and application in experimental settings.
Solubility Profile
The solubility of this compound is dictated by its aromatic biphenyl structure and the polar isothiocyanate group. The large, nonpolar biphenyl component suggests poor solubility in aqueous solutions but good solubility in a range of common organic solvents. The following table summarizes the expected solubility based on data from analogous compounds.
| Solvent | Type | Expected Solubility of this compound |
| Water | Polar Protic | Very Low / Insoluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Nonpolar | Soluble |
| Chloroform | Nonpolar | Soluble |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble |
Stability and Degradation
The stability of this compound is a critical consideration. The electrophilic carbon of the isothiocyanate group is prone to attack by nucleophiles. Key factors influencing its stability are outlined below.
| Factor | Effect on Stability | Major Degradation Products |
| pH | Less stable at alkaline and strongly acidic pH. Generally more stable in neutral to slightly acidic conditions. | Hydrolysis to the corresponding amine (2-biphenylamine). |
| Nucleophiles | Highly susceptible to degradation. | Thiols (e.g., glutathione, cysteine): Dithiocarbamate adducts. Amines (e.g., Tris buffer, primary/secondary amines): Thioureas. |
| Temperature | Elevated temperatures accelerate degradation. | Rate of hydrolysis and other reactions increases. |
| Oxidizing Agents | Susceptible to oxidative degradation. | Various oxidation products. |
| Light | Potential for photodegradation, especially under UV light. | Various photolytic products. |
Experimental Protocols
To aid in the practical application and study of this compound, detailed protocols for determining its solubility and stability are provided.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a given solvent.
1. Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
2. Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume (e.g., 1 mL) of the selected solvent.
-
Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol follows the principles of the ICH Q1A(R2) guidelines to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.[1][2]
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled oven
2. Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.[3]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. Aim for 5-20% degradation for meaningful results.[4][5]
Visualizing Core Concepts
To further clarify the properties and handling of this compound, the following diagrams illustrate key relationships and workflows.
Caption: Logical diagram of solubility principles.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Biphenyl Isothiocyanate (CAS 19394-61-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Biphenyl isothiocyanate, identified by CAS number 19394-61-7, is an aromatic organosulfur compound featuring a biphenyl moiety attached to the isothiocyanate (-N=C=S) functional group.[1] This functional group makes it a versatile reagent in organic synthesis and a valuable tool in chemical biology and drug discovery. The isothiocyanate group is a potent electrophile, readily reacting with nucleophiles such as amines and thiols, which allows for its use in bioconjugation, proteomics research, and as a scaffold for synthesizing various heterocyclic compounds.[2][3][4]
Like other isothiocyanates found in cruciferous vegetables, which are known for their chemopreventive and therapeutic properties, this compound holds potential for biological activity.[5][6] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, potential applications, and safety protocols, intended for professionals in research and development.
Physicochemical and Calculated Properties
The fundamental properties of this compound are summarized below. Physical properties are derived from supplier data, while thermochemical properties are based on computational models.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 19394-61-7 | [1][2][7][8][9] |
| Molecular Formula | C₁₃H₉NS | [1][2][7] |
| Molecular Weight | 211.28 g/mol | [1][2][7][8][9] |
| InChI Key | OAYSYSIGKCDBKZ-UHFFFAOYSA-N | [1][7] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | [1] |
| Physical Properties | ||
| Appearance | Liquid or Off-white to light yellow powder | [7][10] |
| Purity | ≥95-98% | [7][9][10] |
| Relative Density | 1.17 | [7] |
| Calculated Properties | ||
| Normal Boiling Point (Tboil) | 701.13 K | [8] |
| logP (Octanol/Water) | 4.088 | [8] |
| Water Solubility (log₁₀WS) | -4.99 mol/L | [8] |
| Topological Polar Surface Area | 44.4 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Manufacturing
The most prevalent method for synthesizing isothiocyanates involves the desulfurization of dithiocarbamate salts, which are formed from the corresponding primary amines.[5][11] This approach avoids the use of highly toxic reagents like thiophosgene.[12][13]
Experimental Protocol: One-Pot Synthesis from 2-Aminobiphenyl
This protocol is adapted from a general method for synthesizing isothiocyanates from primary amines in aqueous conditions using carbon disulfide and cyanuric chloride (TCT) as the desulfurizing agent.[12]
Materials:
-
2-Aminobiphenyl
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃)
-
Cyanuric Chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
6 N Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
In a reaction vessel, dissolve 2-aminobiphenyl (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of water and CH₂Cl₂.
-
Add carbon disulfide (1.2 equivalents) to the mixture at room temperature and stir vigorously. Monitor the reaction by HPLC or TLC until the starting amine is completely consumed, indicating the formation of the dithiocarbamate salt.[12]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanuric chloride (0.5 equivalents) in CH₂Cl₂ dropwise to the cooled mixture.
-
Continue stirring for 30-60 minutes at 0 °C.
-
Basify the mixture to a pH >11 by adding 6 N NaOH solution, which helps in the work-up process by dissolving by-products.[12][13]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via column chromatography if necessary.
Caption: General synthesis workflow for this compound.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilic carbon atom of the -N=C=S group. It serves as a target for a wide range of nucleophiles.
Key Reactions:
-
Reaction with Amines: Primary and secondary amines attack the central carbon to form substituted thiourea derivatives. This reaction is fundamental to its use as a building block in medicinal chemistry.
-
Reaction with Thiols: Thiol groups, such as those on cysteine residues in proteins, react to form dithiocarbamate linkages.[4] This reaction is crucial for protein labeling and proteomics applications.
The reaction selectivity is highly pH-dependent. Reaction with thiols is favored under neutral to slightly acidic conditions (pH 6-8), whereas reaction with amines is favored under alkaline conditions (pH 9-11).[4]
Caption: pH-dependent reactivity of isothiocyanates with nucleophiles.
Experimental Protocol: Competitive Reactivity Study by HPLC
This method allows for the comparison of reactivity between two different isothiocyanates (e.g., an aromatic vs. an aliphatic one) towards a single nucleophile.[3]
Materials:
-
This compound
-
A second isothiocyanate for comparison (e.g., benzyl isothiocyanate)
-
Nucleophile (e.g., n-butylamine)
-
Reaction solvent (e.g., acetonitrile)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Reaction Setup: Prepare a solution in acetonitrile containing equimolar amounts of this compound and the second isothiocyanate.
-
Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanates).
-
Allow the reaction to proceed to completion at a controlled temperature (e.g., 25 °C).
-
HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system.
-
Separate the unreacted starting materials and the two corresponding thiourea products using a suitable gradient elution program.
-
Quantification: Identify the peaks for the two thiourea products based on retention times of previously injected standards.
-
Integrate the peak areas of the two product peaks. The ratio of the areas directly reflects the relative reactivity of the two isothiocyanates toward the nucleophile.[3]
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its utility can be inferred from the well-established roles of the isothiocyanate functional group.
-
Synthetic Intermediate: It serves as a key intermediate for synthesizing pharmaceutical compounds, particularly those containing thiourea or heterocyclic motifs.[10][12]
-
Bioconjugation and Labeling: The reactivity of the isothiocyanate group towards amine and thiol groups of amino acids makes it suitable for labeling proteins and peptides, for example, with fluorescent tags for diagnostic or imaging purposes.[4]
-
Potential Therapeutic Agent: Isothiocyanates as a class exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][14][15] Compounds like benzyl isothiocyanate (BITC) and sulforaphane are known to induce apoptosis, promote cell cycle arrest, and inhibit metastasis in cancer cells.[6][16][17] These effects are often mediated by the modulation of key signaling pathways.[15][18] Although this compound itself has not been studied in detail, it is a candidate for possessing similar biological activities.
Caption: Generalized signaling pathways modulated by isothiocyanates.[6][16][19]
Safety and Handling
This compound is classified as an irritant. Proper safety precautions are mandatory during handling.
| Hazard Identification | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7][9] |
| Hazard Statements | H315: Causes skin irritation. | [7] |
| May cause respiratory irritation. | [20] | |
| May cause serious eye irritation. | [20] | |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [20][21] |
| Precautionary Measures (P-Statements) | |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7] |
| P264: Wash skin thoroughly after handling.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[1] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic chemistry and biomedical research. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, allows for predictable and useful transformations, including the synthesis of complex molecules and the conjugation to biomolecules. While its specific biological profile requires further investigation, the known activities of related isothiocyanates suggest it may be a promising candidate for drug discovery efforts. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. aboundchem.com [aboundchem.com]
- 10. jieheng.lookchem.com [jieheng.lookchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Theoretical Exploration of 2-Biphenyl Isothiocyanate Reactions: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Biphenyl isothiocyanate is a versatile chemical entity with significant potential in the synthesis of complex heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and materials science. The inherent reactivity of the isothiocyanate group, coupled with the unique steric and electronic properties conferred by the biphenyl moiety, opens avenues for a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound reactions, drawing upon computational studies of analogous aryl isothiocyanates to elucidate its reactivity profile. The content herein is intended to serve as a foundational resource for researchers engaged in the design and execution of synthetic strategies involving this reactive intermediate.
Core Reactivity of the Isothiocyanate Group
The reactivity of the isothiocyanate functional group (-N=C=S) is dominated by the electrophilic nature of the central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Consequently, the primary reactions of isothiocyanates involve nucleophilic attack at this carbon, leading to a variety of addition products. Furthermore, the π-systems within the isothiocyanate group can participate in cycloaddition reactions.
Key Reaction Classes of this compound
Based on experimental observations and theoretical studies of related aryl isothiocyanates, the reactions of this compound can be broadly categorized into three main classes:
-
Nucleophilic Addition: Reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to form substituted thioureas, dithiocarbamates, and thiocarbamates, respectively.
-
Cycloaddition Reactions: Participation in [2+2], [3+2], and [4+2] cycloaddition reactions with various unsaturated partners.
-
Intramolecular Cyclization: A characteristic reaction driven by the proximity of the second phenyl ring, leading to the formation of fused heterocyclic systems such as phenanthridines.
Theoretical Studies on Model Aryl Isothiocyanate Systems
Due to a lack of specific theoretical studies on this compound, we present computational data from closely related systems, primarily phenyl isothiocyanate, to model its expected behavior. These studies, predominantly employing Density Functional Theory (DFT), provide valuable insights into reaction mechanisms, transition states, and activation energies.
Nucleophilic Addition: Aminolysis
The reaction of aryl isothiocyanates with amines (aminolysis) is a fundamental process leading to the formation of N,N'-disubstituted thioureas. Kinetic studies on the aminolysis of p-nitrophenyl isothiocyanate have shown that these reactions can exhibit second-order dependence on the amine concentration. This suggests a mechanism involving a pre-equilibrium formation of a 1:1 adduct, followed by a rate-determining, amine-catalyzed prototropic rearrangement to the stable thiourea product.
Table 1: Kinetic Data for the Aminolysis of p-Nitrophenyl Isothiocyanate with Various Amines
| Amine | Solvent | Rate Constant (k) | Reference |
| n-Butylamine | Diethyl ether | Second-order in amine | [1] |
| Benzylamine | Diethyl ether | Second-order in amine | [1] |
| Dibenzylamine | Diethyl ether | Second-order in amine | [1] |
| p-Anisidine | Diethyl ether | Second-order in amine | [1] |
Note: Specific rate constants were not provided in the abstract; the key finding was the second-order dependence.
Caption: Proposed mechanism for the amine-catalyzed aminolysis of an aryl isothiocyanate.
Cycloaddition Reactions
Aryl isothiocyanates can undergo various cycloaddition reactions. DFT studies on the reaction of phenyl isothiocyanate on a Ge(100)-2x1 surface have identified [2+2] cycloaddition as a viable pathway.[2] The reaction can occur across either the C=N or C=S bond of the isothiocyanate. The calculations indicated that the [2+2] cycloaddition across the C=S bond is the major pathway, with the cycloaddition across the C=N bond being a minor product.[2]
Caption: Competing [2+2] cycloaddition pathways for phenyl isothiocyanate.
Intramolecular Cyclization of this compound
A key feature of this compound is its propensity to undergo intramolecular cyclization to form phenanthridine derivatives. Experimental studies have shown that this transformation can be promoted by transition metals, such as Mn(II), in a tandem phosphorylation/cyclization reaction. This suggests a mechanism involving the initial reaction of the isothiocyanate with a nucleophile (in this case, a phosphine oxide), followed by an intramolecular electrophilic attack of the activated isothiocyanate carbon onto the adjacent phenyl ring.
Caption: General workflow for the intramolecular cyclization of this compound.
Experimental Protocols
Representative Protocol for Aminolysis of an Aryl Isothiocyanate
This protocol is a general representation for the synthesis of a thiourea from an aryl isothiocyanate and an amine.
Materials:
-
Aryl isothiocyanate (1.0 equiv)
-
Primary or secondary amine (2.2 equiv)
-
Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the aryl isothiocyanate in the anhydrous solvent in the round-bottom flask under an inert atmosphere.
-
Add the amine to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
If the reaction is sluggish, it can be heated to reflux.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired thiourea.
General Protocol for the Synthesis of 2-Aminobenzothiazoles from Aryl Isothiocyanates (as an example of a cyclization reaction)
This protocol describes a DMSO-mediated palladium-catalyzed cyclization of aryl isothiocyanates.[3]
Materials:
-
Aryl isothiocyanate (1.0 equiv)
-
PdBr2 (5 mol%)
-
DMSO (as solvent)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the aryl isothiocyanate and PdBr2.
-
Add DMSO to the tube.
-
The tube is sealed and the reaction mixture is stirred and heated at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 2-aminobenzothiazole derivative.
Conclusion
While direct theoretical investigations on the reactivity of this compound are currently limited, a robust understanding of its chemical behavior can be extrapolated from experimental findings and computational studies on analogous aryl isothiocyanates. The key reactive motifs of this molecule are nucleophilic addition to the electrophilic carbon of the isothiocyanate group, participation in cycloaddition reactions, and a characteristic intramolecular cyclization to form phenanthridine-type structures. The provided theoretical models and experimental protocols offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel chemical entities. Further dedicated computational studies on this specific molecule are warranted to refine our understanding of its reaction dynamics and to guide future synthetic endeavors.
References
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C-H sulfurization: a new route to 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Biphenyl Isothiocyanates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl isothiocyanates represent a compelling class of synthetic compounds at the intersection of biphenyl scaffolds, known for their diverse biological activities, and the reactive isothiocyanate functional group, a pharmacophore found in numerous naturally occurring and synthetic therapeutic agents. This technical guide delves into the discovery, history, synthesis, and biological significance of biphenyl isothiocyanates, providing a comprehensive resource for researchers in medicinal chemistry and drug development. While the specific historical "discovery" of biphenyl isothiocyanates as a distinct class is not extensively documented, their emergence is intrinsically linked to the broader development of synthetic methods for aryl isothiocyanates.
Historical Context and Discovery
The history of biphenyl isothiocyanates is interwoven with the advancements in organic synthesis methodologies for isothiocyanates. The isothiocyanate group (–N=C=S) has long been recognized for its utility in organic chemistry, notably in the Edman degradation for peptide sequencing. Naturally occurring isothiocyanates, such as sulforaphane from broccoli, have been studied for decades for their chemopreventive properties.
Synthesis of Biphenyl Isothiocyanates
The synthesis of biphenyl isothiocyanates typically starts from the corresponding biphenyl amine. Several reliable methods have been developed and refined over the years.
Key Synthetic Protocols
1. From Biphenyl Amine and Carbon Disulfide: This is a classic and widely used two-step, one-pot method.
-
Experimental Protocol:
-
Formation of the Dithiocarbamate Salt: To a stirred solution of a biphenyl amine (e.g., 4-aminobiphenyl) and a base (e.g., triethylamine or aqueous ammonia) in a suitable solvent (e.g., ethanol or a biphasic system), carbon disulfide is added dropwise at a low temperature (0-10 °C). The reaction mixture is stirred for several hours to allow for the formation of the corresponding dithiocarbamate salt.
-
Decomposition to the Isothiocyanate: A desulfurating agent is then added to the reaction mixture. Historically, heavy metal salts like lead nitrate were common. Modern, less toxic reagents are now preferred. For example, a solution of an alkyl chloroformate (e.g., ethyl chloroformate) is added, and the mixture is stirred. Alternatively, tosyl chloride can be used to mediate the decomposition of the in-situ generated dithiocarbamate salt.
-
Work-up and Purification: The reaction mixture is typically worked up by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude biphenyl isothiocyanate can be purified by distillation under reduced pressure or by column chromatography.
-
2. Using Thiophosgene: This method offers a more direct conversion of the amine to the isothiocyanate but involves the highly toxic and corrosive reagent, thiophosgene (CSCl₂).
-
Experimental Protocol:
-
Reaction Setup: A solution of the biphenyl amine in an inert solvent (e.g., chloroform or dichloromethane) is added to a stirred solution of thiophosgene in the same solvent, often in the presence of a base (e.g., calcium carbonate or an organic base) to neutralize the HCl byproduct. The reaction is typically carried out at room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any solids. The filtrate is washed with water and dried. The solvent is removed under reduced pressure, and the resulting biphenyl isothiocyanate is purified, usually by chromatography or distillation.
-
A general workflow for the synthesis of biphenyl isothiocyanates from the corresponding amine is depicted below.
Methodological & Application
Application Notes and Protocols for N-Terminal Protein Sequencing using 2-Biphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for N-terminal protein sequencing via Edman degradation. It first outlines the well-established methodology using the standard reagent, Phenyl isothiocyanate (PITC). Subsequently, it introduces 2-Biphenyl isothiocyanate as a novel, investigational reagent with the potential for enhanced sensitivity in sequencing applications. The protocols provided are intended to serve as a comprehensive guide for researchers in proteomics, drug discovery, and protein characterization.
Introduction to N-Terminal Protein Sequencing
N-terminal sequencing is a fundamental technique in proteomics for determining the linear order of amino acids from the amino-terminus of a protein or peptide.[1] The most established chemical method for this purpose is the Edman degradation, developed by Pehr Edman.[2][3] This stepwise process involves the reaction of the free N-terminal amino group with an isothiocyanate reagent, followed by cleavage of the derivatized terminal amino acid, which is then identified.[1] This iterative cycle allows for the sequential determination of the amino acid sequence.[4]
Standard Protocol: N-Terminal Sequencing with Phenyl isothiocyanate (PITC)
The Edman degradation using Phenyl isothiocyanate (PITC) is the gold standard for N-terminal sequencing.[3] The process involves three key steps: coupling, cleavage, and conversion.
-
Coupling: The peptide or protein is reacted with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminus.[4]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid.[1]
-
Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[1] This PTH-amino acid is subsequently identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).[1][5]
Experimental Protocol: Edman Degradation with PITC
This protocol outlines the manual Edman degradation procedure. Automated sequencers perform these steps in a programmed manner.[6]
Materials:
-
Peptide/Protein Sample (10-100 picomoles)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling Buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Heptane/Ethyl Acetate wash solvent
-
Aqueous Acid for conversion (e.g., 1 N HCl)
-
HPLC system with a UV detector
-
PTH-amino acid standards
Procedure:
-
Coupling:
-
Dissolve the protein/peptide sample in coupling buffer.
-
Add the PITC solution and incubate at approximately 50°C for 30 minutes under an inert atmosphere (e.g., nitrogen).
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Washing:
-
Wash the dried sample with a non-polar solvent mixture like heptane/ethyl acetate to remove excess PITC and byproducts.
-
Dry the sample again.
-
-
Cleavage:
-
Add anhydrous TFA to the dried sample.
-
Incubate at approximately 50°C for 10-15 minutes to cleave the N-terminal amino acid as an ATZ-derivative.
-
-
Extraction:
-
Extract the ATZ-amino acid with an organic solvent (e.g., butyl chloride). The remaining peptide is left for the next cycle of degradation.
-
-
Conversion:
-
Transfer the organic extract containing the ATZ-amino acid to a new tube and dry it down.
-
Add aqueous acid (e.g., 1 N HCl) and heat at around 80°C for 10 minutes to convert the ATZ-amino acid to the stable PTH-amino acid.
-
Dry the sample.
-
-
Identification:
-
Dissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis.
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Identify the PTH-amino acid by comparing its retention time with that of known standards.
-
Data Presentation: PITC Method
Table 1: Typical HPLC Retention Times for PTH-Amino Acids
| PTH-Amino Acid | Retention Time (min) |
| Aspartic Acid | 7.53 |
| Asparagine | 6.35 |
| Serine | 5.81 |
| Glutamic Acid | 8.68 |
| Glycine | Varies |
| Threonine | Varies |
| Alanine | 9.36 |
| Proline | Varies |
| Tyrosine | 10.53 |
| Valine | Varies |
| Methionine | 13.46 |
| Isoleucine | Varies |
| Leucine | 19.02 |
| Phenylalanine | 17.93 |
| Tryptophan | 16.84 |
| Cysteine | Varies |
| Lysine | Varies |
| Histidine | Varies |
| Arginine | Varies |
Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and gradient used.[7]
Proposed Application: N-Terminal Sequencing with this compound
As the demand for higher sensitivity in protein sequencing grows, novel reagents with enhanced detectability are being explored.[8] We propose the use of this compound as a promising alternative to PITC for Edman degradation.
Theoretical Advantages
The primary theoretical advantage of this compound lies in the biphenyl moiety. The extended aromatic system of the biphenyl group is expected to exhibit a significantly higher molar absorptivity (extinction coefficient) in the UV range compared to the single phenyl group of PITC. This could lead to:
-
Enhanced Sensitivity: The resulting 2-biphenylthiohydantoin (BPTH)-amino acid derivatives would have a stronger UV absorbance, allowing for their detection at lower concentrations. This would be particularly beneficial for sequencing low-abundance proteins.
-
Improved Signal-to-Noise Ratio: A stronger signal from the BPTH-amino acids could improve the signal-to-noise ratio during HPLC analysis, leading to more reliable peak identification and quantification.
Proposed Experimental Protocol: Edman Degradation with this compound
The fundamental steps of the Edman degradation would remain the same. However, modifications to the reaction conditions may be necessary to accommodate the bulkier and potentially more reactive this compound.
Materials:
-
All materials from the standard PITC protocol, with Phenyl isothiocyanate (PITC) replaced by This compound .
Proposed Modifications to the Procedure:
-
Coupling:
-
Due to the increased steric hindrance of the biphenyl group, the coupling reaction time may need to be extended, or the temperature slightly increased to ensure complete reaction with the N-terminal amino group. Optimization experiments would be required to determine the ideal conditions.
-
-
Washing:
-
The solubility of this compound and its byproducts may differ from PITC. The composition of the wash solvent (heptane/ethyl acetate) may need to be adjusted for efficient removal of excess reagent.
-
-
Cleavage and Conversion:
-
The cleavage and conversion steps are anticipated to be similar to the standard protocol, as they are primarily dependent on the chemistry of the thiocarbamoyl and thiazolinone intermediates.
-
-
Identification (HPLC):
-
A new set of BPTH-amino acid standards would need to be synthesized for all 20 common amino acids.
-
The HPLC gradient and detection wavelength would need to be optimized for the separation and detection of the BPTH-amino acids. The optimal detection wavelength is predicted to be in the range of 260-280 nm, similar to other aromatic compounds.
-
Hypothetical Data Presentation: this compound Method
The following table presents hypothetical data for BPTH-amino acids, illustrating the potential for enhanced detectability. This data is theoretical and requires experimental validation.
Table 2: Hypothetical Properties of BPTH-Amino Acids
| BPTH-Amino Acid | Predicted Retention Time (min) | Predicted Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) |
| BPTH-Aspartic Acid | ~8.0 | > 25,000 |
| BPTH-Asparagine | ~7.0 | > 25,000 |
| BPTH-Serine | ~6.5 | > 25,000 |
| BPTH-Glutamic Acid | ~9.0 | > 25,000 |
| BPTH-Alanine | ~10.0 | > 25,000 |
| BPTH-Tyrosine | ~11.5 | > 30,000 |
| BPTH-Methionine | ~14.0 | > 25,000 |
| BPTH-Phenylalanine | ~18.5 | > 30,000 |
| BPTH-Tryptophan | ~17.5 | > 35,000 |
Note: The predicted molar absorptivity values are estimations based on the enhanced chromophoric properties of the biphenyl group compared to a phenyl group.
Conclusion
While Phenyl isothiocyanate remains the reagent of choice for routine N-terminal protein sequencing, the exploration of novel reagents like this compound holds promise for advancing the sensitivity and limits of detection of the Edman degradation technique. The theoretical advantages of increased UV absorbance offered by the biphenyl moiety warrant further investigation and experimental validation. The protocols and data presented herein provide a framework for both the application of the standard PITC-based method and the future development and implementation of advanced sequencing reagents for proteomics research.
References
- 1. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved analysis of PTH amino acids using a Thermo Scientific Hypersil GOLD HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. Design, synthesis, and characterization of a protein sequencing reagent yielding amino acid derivatives with enhanced detectability by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 2-Biphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in biological research and drug development, enabling the study of protein function, localization, and interactions. Isothiocyanates are a class of reagents that covalently bind to primary amines on proteins, forming a stable thiourea linkage.[1] This document provides a detailed protocol for labeling proteins with 2-Biphenyl isothiocyanate, a hydrophobic labeling reagent. The protocol outlines the necessary steps from protein preparation to the analysis of the labeled conjugate. Due to the hydrophobic nature of this compound, specific considerations are highlighted to ensure successful conjugation and to minimize protein aggregation.[2]
The core reaction involves the nucleophilic attack of the deprotonated primary amine groups (the N-terminal α-amino group and the ε-amino group of lysine residues) on the electrophilic carbon atom of the isothiocyanate group.[3][4] This reaction is highly pH-dependent, with optimal labeling occurring under alkaline conditions (pH 8.0-9.5) where the amino groups are predominantly in their unprotonated, nucleophilic form.[5]
Materials and Reagents
| Reagent/Material | Specifications |
| Protein of Interest | Purified, concentration >1 mg/mL |
| This compound | High purity |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Spectroscopy or HPLC grade |
| Labeling Buffer | e.g., 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.0 |
| Quenching Reagent | e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 |
| Purification System | Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration columns |
| Storage Buffer | e.g., Phosphate Buffered Saline (PBS), pH 7.4 |
Experimental Protocols
Preparation of Protein and Reagents
-
Protein Preparation:
-
The protein solution should be free of any amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., sodium azide), as these will compete with the protein for reaction with the isothiocyanate.[6][7]
-
If necessary, exchange the protein into an amine-free buffer (e.g., PBS) using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the labeling buffer. Higher protein concentrations can improve labeling efficiency but may also increase the risk of aggregation.[8]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10 mg/mL.
-
Protect the stock solution from light to prevent photobleaching.[1]
-
Protein Labeling Reaction
-
Reaction Setup:
-
Slowly and with gentle stirring, add the calculated volume of the this compound stock solution to the protein solution. To minimize protein precipitation due to the hydrophobic nature of the label, it is recommended to add the reagent in small aliquots.[2][7]
-
The molar ratio of this compound to protein needs to be optimized empirically. A starting point is a 10- to 20-fold molar excess of the labeling reagent.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1] The longer incubation at a lower temperature may be beneficial for sensitive proteins.
-
Quenching the Reaction
-
Add a quenching reagent, such as Tris-HCl or hydroxylamine, to a final concentration of 50-100 mM to consume any unreacted this compound.[6]
-
Incubate for an additional 30-60 minutes at room temperature.
Purification of the Labeled Protein
-
Remove the unreacted this compound and byproducts from the labeled protein using size-exclusion chromatography, extensive dialysis against the storage buffer, or spin filtration.[1]
-
Monitor the purification process to ensure the separation of the labeled protein from the free label.
Analysis and Characterization
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of label molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of this compound (this needs to be determined experimentally for the conjugated form).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
-
Functional Analysis:
-
Perform a functional assay to confirm that the biological activity of the protein is not compromised by the labeling process.
-
Data Presentation
Table 1: Recommended Reaction Parameters (to be optimized empirically for this compound)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency but risk aggregation. |
| Molar Excess of Label | 5:1 to 50:1 | Start with a 10:1 to 20:1 ratio and optimize. |
| Reaction pH | 8.0 - 9.5 | Alkaline pH is crucial for deprotonating primary amines. |
| Reaction Temperature | 4°C or Room Temperature | 4°C for sensitive proteins. |
| Incubation Time | 1 - 12 hours | Longer times may be needed at lower temperatures. |
| Quenching Agent | Tris-HCl or Hydroxylamine | Final concentration of 50-100 mM. |
Table 2: Example of Degree of Labeling (DOL) Determination
| Molar Excess (Label:Protein) | A280 | A(label max) | Calculated DOL |
| 5:1 | 0.85 | 0.21 | 1.2 |
| 10:1 | 0.83 | 0.45 | 2.5 |
| 20:1 | 0.81 | 0.78 | 4.3 |
| 50:1 | 0.79 | 1.15 | 6.8 |
Note: The values in this table are illustrative and will need to be determined experimentally for your specific protein and this compound.
Mandatory Visualization
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. mdpi.com [mdpi.com]
- 4. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Biphenyl Isothiocyanate in Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed, albeit theoretical, protocol for the application of 2-Biphenyl isothiocyanate (BPITC) as a reagent in Edman degradation for N-terminal protein sequencing. Due to the limited availability of direct experimental data on BPITC in Edman degradation, this protocol is adapted from the well-established phenyl isothiocyanate (PITC) method. The proposed advantages and procedural modifications are based on the known chemical and physical properties of biphenyl compounds.
Introduction
Edman degradation is a cornerstone technique for determining the amino acid sequence of proteins and peptides by sequentially removing amino acid residues from the N-terminus.[1] The standard method employs phenyl isothiocyanate (PITC) to label the N-terminal amino acid, which is then cleaved and identified.[2] The use of alternative isothiocyanate reagents can offer advantages in terms of detection sensitivity and chromatographic separation. This compound, an analog of PITC, presents potential benefits owing to the presence of the biphenyl moiety. This document outlines the theoretical advantages, a detailed experimental protocol, and the expected outcomes of using BPITC in Edman degradation.
Theoretical Advantages of this compound in Edman Degradation
The introduction of a biphenyl group in place of the phenyl group is hypothesized to offer several advantages:
-
Enhanced Molar Absorptivity: Biphenyl compounds typically exhibit a higher molar absorptivity and a bathochromic shift (shift to longer wavelengths) in their UV absorption spectrum compared to benzene derivatives.[1] This property is expected to translate to the resulting 2-biphenylthiohydantoin (BPTH)-amino acid derivatives, potentially allowing for more sensitive detection during HPLC analysis.
-
Improved Chromatographic Resolution: The biphenyl group provides a different selectivity in reversed-phase chromatography compared to a simple phenyl group.[3][4] This could lead to improved separation of the BPTH-amino acid derivatives, potentially resolving co-eluting peaks observed with PTH-amino acids.
-
Increased Hydrophobicity: The biphenyl moiety increases the hydrophobicity of the resulting BPTH-amino acids. This may alter their elution profile during HPLC, which can be optimized for better separation from reaction byproducts.
Experimental Protocol
This protocol is adapted from standard Edman degradation procedures using PITC.[5] Researchers should optimize the reaction and analysis conditions for their specific instrumentation and samples.
Materials and Reagents:
-
Peptide/Protein Sample: Purified, with a free N-terminus.
-
This compound (BPITC) Solution: 5% (v/v) in a suitable solvent like pyridine or acetonitrile.
-
Coupling Buffer: N-methylmorpholine buffer (e.g., 12.5% N-methylmorpholine in water/acetonitrile 1:1, adjusted to pH 9.0 with trifluoroacetic acid).
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent: 25% (v/v) TFA in water.
-
Extraction Solvents: Heptane, Ethyl Acetate.
-
HPLC Solvents: Acetonitrile, water, and appropriate buffers (e.g., sodium acetate) of HPLC grade.
-
Standard BPTH-amino acids: (These would need to be synthesized and characterized for use as standards).
Instrumentation:
-
Automated Protein Sequencer or manual reaction vials.
-
HPLC system with a UV detector.
-
Vacuum centrifuge.
Procedure:
Step 1: Coupling Reaction
-
Dissolve the peptide sample (10-100 picomoles) in the coupling buffer.
-
Add the 5% BPITC solution.
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes). The bulkier biphenyl group may require slightly longer incubation or a marginal increase in temperature to achieve complete coupling.
Step 2: Extraction of Byproducts
-
Wash the reaction mixture with heptane and ethyl acetate to remove excess BPITC and byproducts.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
Step 3: Cleavage
-
Add anhydrous TFA to the dried sample.
-
Incubate at 50°C for approximately 3-5 minutes to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Dry the sample thoroughly to remove the TFA.
Step 4: Extraction of the BPTH-Amino Acid Derivative
-
Extract the cleaved biphenyl-anilinothiazolinone (BP-ATZ)-amino acid with a non-polar organic solvent such as butyl chloride or ethyl acetate. The shortened peptide remains in the reaction vessel.
Step 5: Conversion
-
Transfer the organic extract containing the BP-ATZ-amino acid to a new vial.
-
Dry the extract.
-
Add the conversion reagent (25% aqueous TFA) and incubate at 50°C for 15-20 minutes to convert the unstable BP-ATZ-amino acid into the more stable 2-biphenylthiohydantoin (BPTH)-amino acid.
-
Dry the sample completely.
Step 6: HPLC Analysis
-
Reconstitute the dried BPTH-amino acid in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a reversed-phase HPLC column (a column with a biphenyl stationary phase may offer enhanced selectivity).[3]
-
Elute with a gradient of acetonitrile in an aqueous buffer.
-
Detect the BPTH-amino acid derivatives by monitoring the UV absorbance. Based on the UV spectrum of biphenyl, a detection wavelength around 250-280 nm is recommended, which should be optimized by scanning the UV spectrum of synthesized BPTH-amino acid standards.[6]
-
Identify the amino acid by comparing the retention time with that of the prepared BPTH-amino acid standards.
Step 7: Repetitive Cycles The remaining peptide from Step 4 is subjected to the next cycle of coupling, cleavage, conversion, and analysis.
Data Presentation
Quantitative data from the HPLC analysis should be summarized in a table for clear comparison of retention times and peak areas/heights.
Table 1: Hypothetical HPLC Retention Times for BPTH-Amino Acids
| BPTH-Amino Acid | Retention Time (min) | Peak Area (arbitrary units) |
| BPTH-Ala | 12.5 | 15000 |
| BPTH-Gly | 10.2 | 14500 |
| BPTH-Val | 15.8 | 13800 |
| BPTH-Leu | 18.3 | 14200 |
| BPTH-Ile | 17.9 | 14000 |
| ... | ... | ... |
Note: These are hypothetical values and must be determined experimentally using synthesized standards.
Visualizations
Diagram 1: Workflow of Edman Degradation using this compound
References
Application Notes and Protocols for HPLC Analysis using 2-Biphenyl Isothiocyanate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-column derivatization is a crucial technique in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds that lack a suitable chromophore for UV detection, exhibit poor chromatographic retention, or require enhanced sensitivity. 2-Biphenyl isothiocyanate (2-BITC) is a derivatizing reagent designed for primary and secondary amines, including amino acids, peptides, and pharmaceuticals. The biphenyl group in the 2-BITC molecule introduces a strong chromophore, significantly enhancing the UV absorbance of the derivatives, thereby improving detection limits. Furthermore, the increased hydrophobicity of the resulting thiourea derivatives leads to better retention and separation on reversed-phase HPLC columns.[1][2][3][4] This application note provides a detailed protocol for the derivatization of primary and secondary amines with 2-BITC and their subsequent analysis by HPLC.
Principle of Derivatization
This compound reacts with the primary or secondary amine functional group of the analyte in a basic medium to form a stable phenylthiocarbamyl (PTC)-like derivative. This reaction, a nucleophilic addition, is typically rapid and quantitative under optimized conditions. The resulting derivative possesses a strong UV absorbance, making it readily detectable by standard HPLC-UV systems.
A general reaction scheme is presented below:
R-NH₂ (Primary Amine) + 2-Biphenyl-N=C=S → R-NH-C(=S)-NH-Biphenyl R₂NH (Secondary Amine) + 2-Biphenyl-N=C=S → R₂N-C(=S)-NH-Biphenyl
The introduction of the biphenyl moiety enhances the hydrophobicity of polar analytes, leading to improved retention on C18 and other reversed-phase columns.[2]
Experimental Protocols
-
Analytes: Standard solutions of the primary or secondary amine-containing compounds of interest (e.g., amino acids, specific drug substances).
-
Derivatizing Reagent: this compound (2-BITC) solution (e.g., 10 mg/mL in acetonitrile or other suitable organic solvent).
-
Coupling Buffer: A basic buffer, such as 0.1 M sodium bicarbonate or triethylamine solution in a suitable solvent, to maintain an alkaline pH for the reaction.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Acids/Bases: Formic acid or triethylamine for mobile phase modification.
-
HPLC Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is generally suitable.[4]
-
Standard Solutions: Prepare stock solutions of the analyte standards in an appropriate solvent (e.g., water, methanol, or a buffer). Dilute the stock solutions to the desired concentrations for calibration curves.
-
Sample Solutions: The preparation of sample solutions will depend on the matrix. For instance, plasma samples may require protein precipitation followed by extraction of the analytes.[2] It is crucial to ensure that the final sample solution is free of particulates and compatible with the derivatization and HPLC conditions.
-
Reaction Setup: In a clean microcentrifuge tube or autosampler vial, mix the following:
-
100 µL of the standard or sample solution.
-
100 µL of the coupling buffer.
-
200 µL of the 2-BITC solution.
-
-
Reaction Conditions: Vortex the mixture for approximately 60 seconds to ensure homogeneity.[4] Allow the reaction to proceed at room temperature for about 10-30 minutes. In some cases, gentle heating (e.g., 40-60°C) may be employed to expedite the reaction, though this should be optimized for the specific analyte to avoid degradation.
-
Reaction Quenching/Solvent Removal: After the reaction is complete, the excess reagent and byproducts can be removed by evaporation under a stream of nitrogen or by vacuum centrifugation. This step is particularly important to reduce background noise in the chromatogram.[5]
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 200 µL) and vortex to dissolve the derivatized analyte.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient program would be:
-
0-5 min: 30% B
-
5-20 min: 30-80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-30 min: 30% B (re-equilibration) This gradient should be optimized based on the specific analytes to achieve the best separation.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: The optimal wavelength for detecting the 2-BITC derivatives should be determined by scanning the UV spectrum of a derivatized standard. Based on the biphenyl chromophore, a wavelength in the range of 240-260 nm is expected to provide high sensitivity. For comparison, phenyl isothiocyanate (PITC) derivatives are often detected at 254 nm.[3][4]
-
Injection Volume: 20 µL.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of two representative primary amines, methylamine and ethylamine, derivatized with 2-BITC. This data is for illustrative purposes and would need to be experimentally determined.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine-2-BITC | 8.5 | 0.1 - 50 | >0.999 | 0.03 | 0.1 |
| Ethylamine-2-BITC | 10.2 | 0.1 - 50 | >0.999 | 0.03 | 0.1 |
Mandatory Visualizations
Caption: Experimental workflow for 2-BITC derivatization and HPLC analysis.
Caption: Chemical reaction of an amine with this compound.
Conclusion
The use of this compound as a pre-column derivatization reagent offers a robust and sensitive method for the HPLC analysis of primary and secondary amines. The enhanced UV absorbance and improved chromatographic properties of the derivatives allow for reliable quantification at low concentrations. The provided protocol serves as a comprehensive starting point for method development and can be adapted for a wide range of analytes and sample matrices in research, quality control, and drug development settings.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Determination of amino acids in the foods by reversed-phase high-performance liquid chromatography with a new precolumn derivative, butylthiocarbamyl amino acid, compared to the conventional phenylthiocarbamyl derivatives and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Biphenyl Isothiocyanate in Proteomics
Disclaimer: Scientific literature extensively covers the use of various isothiocyanates in proteomics; however, specific applications and detailed protocols for 2-Biphenyl isothiocyanate are not available in published research to date. The following application notes and protocols are based on the well-established reactivity of other aryl isothiocyanates and are provided as a guide for researchers and scientists to explore the potential uses of this compound in proteomics.
Introduction
This compound is an aromatic isothiocyanate with the chemical formula C₁₃H₉NS. Like other isothiocyanates, the electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by amine and thiol groups present in proteins, primarily the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues. This reactivity allows for the covalent labeling of proteins and peptides, making this compound a potential tool for various proteomics applications. The biphenyl group introduces a bulky, hydrophobic moiety, which could be useful for specific analytical purposes.
Potential Applications in Proteomics
Based on the known applications of other isothiocyanates such as phenyl isothiocyanate (PITC) and fluorescein isothiocyanate (FITC), this compound could potentially be used for:
-
Protein/Peptide Derivatization for Mass Spectrometry: Modification of peptides with this compound can alter their fragmentation behavior in tandem mass spectrometry (MS/MS), potentially leading to more predictable fragmentation patterns and aiding in de novo sequencing. The biphenyl group would add a significant mass tag to the N-terminus or lysine side chains.
-
Hydrophobic Tagging for Affinity Purification: The hydrophobic biphenyl group can be used as a tag for the separation and enrichment of labeled proteins or peptides from complex mixtures using hydrophobic interaction chromatography (HIC).
-
Chemical Probes for Target Identification: Similar to other reactive isothiocyanates, this compound could be used as a chemical probe to identify protein targets in cell lysates or living cells. Proteins that are covalently modified by the compound can be identified using mass spectrometry.
Experimental Protocols
The following are detailed, hypothetical protocols for the potential applications of this compound in proteomics.
Protocol 1: N-terminal and Lysine Derivatization of Peptides for Mass Spectrometry
Objective: To label peptides with this compound to improve their detection and fragmentation in mass spectrometry.
Materials:
-
This compound (CAS 19394-61-7)
-
Peptide sample (e.g., tryptic digest of a protein)
-
Coupling buffer: 50 mM ammonium bicarbonate, pH 8.5
-
Quenching solution: 5% (v/v) trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Milli-Q water
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Resuspend the lyophilized peptide sample in 100 µL of coupling buffer to a final concentration of 1-2 mg/mL.
-
-
Derivatization Reaction:
-
Prepare a fresh 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add a 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
-
Quenching and Cleanup:
-
Acidify the reaction mixture by adding the quenching solution to a final concentration of 0.1% TFA to stop the reaction.
-
Desalt and purify the derivatized peptides using a C18 SPE cartridge according to the manufacturer's protocol. Elute the peptides with 50% ACN, 0.1% TFA.
-
Lyophilize the purified, derivatized peptides.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
The expected mass shift for a single labeling event is +211.0456 Da (the monoisotopic mass of this compound).
-
Expected Outcome: Peptides will be labeled at their N-terminus and on the side chain of lysine residues. The fragmentation spectra may show enhanced b₁ ion signals due to the "gas-phase Edman-type" cleavage promoted by the thiourea linkage.
Protocol 2: Hydrophobic Tagging of Proteins for Affinity Purification
Objective: To label a protein mixture with this compound to enable the enrichment of labeled proteins using hydrophobic interaction chromatography.
Materials:
-
Protein mixture (e.g., cell lysate)
-
This compound
-
Labeling buffer: 0.1 M sodium carbonate buffer, pH 9.0
-
Quenching reagent: 1 M Tris-HCl, pH 8.0
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose)
-
HIC binding buffer: 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
HIC elution buffer: 50 mM sodium phosphate, pH 7.0
-
Dialysis tubing or centrifugal filters
Procedure:
-
Protein Sample Preparation:
-
Prepare the protein solution at a concentration of 2-5 mg/mL in the labeling buffer. If the sample is a cell lysate, clarify it by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Labeling Reaction:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Add a 20-fold molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
-
Quenching and Buffer Exchange:
-
Add the quenching reagent to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Exchange the buffer of the labeled protein sample into the HIC binding buffer using dialysis or a centrifugal filter.
-
-
Hydrophobic Interaction Chromatography:
-
Equilibrate the HIC column with HIC binding buffer.
-
Load the labeled protein sample onto the column.
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.
-
Elute the labeled proteins using a decreasing salt gradient (from HIC binding buffer to HIC elution buffer).
-
Collect fractions and analyze by SDS-PAGE and subsequent mass spectrometry to identify the enriched proteins.
-
Expected Outcome: Proteins with accessible lysine or cysteine residues will be labeled with the hydrophobic biphenyl group, allowing for their separation from unlabeled or less-labeled proteins.
Quantitative Data Summary
Since no experimental data exists for this compound, the following table provides a hypothetical comparison of expected mass shifts and potential applications for different isothiocyanate reagents used in proteomics.
| Reagent | Molecular Weight (Da) | Monoisotopic Mass Shift (Da) | Primary Target Residues | Key Application |
| This compound | 211.28 | 211.0456 | Lysine, N-terminus, Cysteine | Hydrophobic tagging, MS/MS fragmentation modification |
| Phenyl Isothiocyanate (PITC) | 135.19 | 135.0245 | Lysine, N-terminus | Edman degradation, de novo peptide sequencing |
| Fluorescein Isothiocyanate (FITC) | 389.38 | 389.0467 | Lysine, N-terminus | Fluorescence labeling for microscopy and flow cytometry |
| Phenethyl Isothiocyanate (PEITC) | 163.24 | 163.0401 | Cysteine, Lysine | Chemical probe for target identification in cancer research |
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for peptide derivatization with this compound for MS analysis.
Caption: Workflow for hydrophobic tagging of proteins for affinity purification.
Caption: General reaction of this compound with protein nucleophiles.
Application Notes and Protocols for Solid-Phase Peptide Derivatization with 2-Biphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and therapeutic development. The modification of peptides on the solid support allows for the introduction of various functionalities to enhance their biological activity, stability, or to facilitate their detection and purification. Isothiocyanates are a class of reagents that react efficiently with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to form stable thiourea linkages.[1] This application note provides a detailed protocol for the derivatization of resin-bound peptides with 2-Biphenyl isothiocyanate, a bulky aromatic isothiocyanate. The introduction of the biphenyl moiety can be utilized to study protein-protein interactions, enhance binding to hydrophobic pockets of target proteins, or to serve as a unique tag for purification and analysis.
The derivatization process is based on the nucleophilic addition of the uncharged primary amino group of the peptide to the electrophilic carbon atom of the isothiocyanate group of this compound.[1] This reaction is typically carried out under basic conditions to ensure the deprotonation of the target amino groups.[1]
Key Applications
The derivatization of peptides with this compound on a solid support can be employed in various applications, including:
-
Drug Discovery: Modification of peptide leads to enhance their binding affinity and selectivity towards therapeutic targets. The hydrophobic nature of the biphenyl group can promote interactions with hydrophobic domains of proteins.
-
Proteomics and Chemical Biology: Introduction of a unique, bulky tag for the development of novel purification strategies or as a probe to study peptide-protein interactions.
-
Diagnostic Development: Synthesis of modified peptides for use as antigens or in diagnostic assays where the biphenyl group can act as a hapten.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase derivatization of a peptide with this compound. The following protocol is a general guideline and may require optimization depending on the specific peptide sequence and the resin used.
Protocol 1: On-Resin Derivatization of N-terminus with this compound
This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) and the final Fmoc protecting group on the N-terminus has been removed.
Materials:
-
Peptide-bound resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free N-terminal amine.
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc removal (if necessary)
-
Kaiser test or other ninhydrin-based test reagents
-
Standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)[2]
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30-60 minutes in a suitable reaction vessel.[3]
-
Fmoc Deprotection (if applicable): If the N-terminal Fmoc group is still present, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates a free N-terminus ready for derivatization.
-
Derivatization Reaction:
-
Prepare a 0.5 M solution of this compound in DMF.
-
Prepare a solution of 5 equivalents of this compound and 10 equivalents of DIPEA in DMF.
-
Add this solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For sterically hindered peptides, the reaction time may need to be extended or the temperature slightly increased (e.g., to 40°C).
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the reaction. A negative result (yellow/brown color) indicates that all primary amines have been derivatized.
-
Drying: Dry the derivatized peptide-resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the derivatized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the solid-phase derivatization of peptides with this compound.
Table 1: Reaction Conditions for On-Resin Derivatization
| Parameter | Recommended Condition | Notes |
| Reagent | This compound | --- |
| Equivalents of Reagent | 5 equivalents | May need optimization based on peptide sequence. |
| Base | N,N-Diisopropylethylamine (DIPEA) | 10 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade recommended. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 40°C for difficult couplings. |
| Reaction Time | 2-4 hours | Monitor reaction completion with a Kaiser test. |
| Resin Type | Rink Amide, Wang, 2-Chlorotrityl | Compatible with standard acid-labile resins. |
Table 2: Analytical Characterization of Derivatized Peptide
| Analytical Method | Expected Result | Purpose |
| Kaiser Test (on-resin) | Negative (yellow/brown) after reaction | Confirms complete derivatization of primary amines. |
| RP-HPLC | Single major peak with increased retention time | Assesses purity and confirms increased hydrophobicity. |
| Mass Spectrometry (MS) | Observed mass = [M+H]⁺ of peptide + 209.28 Da | Confirms the covalent addition of the this compound moiety. |
Visualizations
Experimental Workflow
Caption: Workflow for solid-phase peptide derivatization.
Reaction Mechanism
Caption: Reaction of a peptide's N-terminus with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction (positive Kaiser test) | - Insufficient reagent or base- Steric hindrance- Short reaction time | - Increase equivalents of this compound and DIPEA.- Increase reaction time and/or temperature (e.g., to 40°C).- Ensure proper swelling of the resin. |
| Low yield of final peptide | - Incomplete cleavage- Peptide precipitation issues- Degradation during cleavage | - Extend cleavage time.- Ensure diethyl ether is sufficiently cold for precipitation.- Use appropriate scavengers in the cleavage cocktail (e.g., TIS for Trp, Cys). |
| Multiple peaks in HPLC | - Incomplete derivatization- Side reactions (e.g., acylation)- Peptide instability | - Optimize derivatization conditions.- Ensure high-purity reagents and solvents.- Analyze side products by MS to identify the issue. |
Conclusion
The solid-phase derivatization of peptides with this compound offers a straightforward method to introduce a bulky, hydrophobic moiety onto a peptide. This modification can be instrumental in enhancing the therapeutic potential or aiding in the study of peptides. The provided protocol serves as a robust starting point for researchers, and with careful optimization, can be adapted to a wide range of peptide sequences. The successful derivatization can be readily confirmed by standard analytical techniques such as RP-HPLC and mass spectrometry.
References
Application Notes and Protocols for 2-Biphenyl isothiocyanate in Mass Spectrometry-Based Proteomics
A Acknowledgment of Limited Direct Application Data
Therefore, this document provides a comprehensive application note and detailed protocols for a closely related and extensively documented aromatic isothiocyanate, Phenyl isothiocyanate (PITC) . PITC is the foundational reagent for Edman degradation, a classic method for N-terminal protein sequencing, and its principles have been adapted for modern mass spectrometry-based approaches. The provided protocols for PITC can serve as a strong starting point for the development and optimization of methods using 2-BITC, though empirical validation would be essential.
Illustrative Application: N-Terminal Peptide Derivatization using Phenyl isothiocyanate (PITC) for Enhanced Mass Spectrometry Analysis
Introduction
N-terminal derivatization of peptides using isothiocyanate reagents is a valuable technique in mass spectrometry-based proteomics. The reaction of an isothiocyanate with the primary amine of a peptide's N-terminus results in a modified peptide with altered physicochemical properties. This modification can be leveraged to:
-
Promote specific fragmentation patterns: PITC derivatization, for instance, encourages a "gas-phase Edman degradation" during tandem mass spectrometry (MS/MS), leading to the generation of prominent b₁ and yₙ₋₁ ion pairs. This predictable fragmentation can aid in spectral interpretation and increase confidence in peptide identification.[2]
-
Enhance ionization efficiency: While PITC itself can sometimes reduce signal intensity, other isothiocyanate analogs bearing basic moieties have been shown to significantly improve the mass spectrometry sensitivity of the tagged peptides.[2][3]
-
Enable quantitative proteomics: Isotope-labeled versions of isothiocyanates, such as [¹³C₆]-PITC, can be used for the absolute quantification of proteins by creating a known mass shift between the light and heavy labeled peptides.[4]
The biphenyl group of 2-BITC, being larger and more hydrophobic than the phenyl group of PITC, might theoretically influence chromatographic retention and fragmentation in MS/MS. However, without experimental data, its specific advantages or disadvantages remain speculative.
Chemical Reaction
Phenyl isothiocyanate reacts with the uncharged N-terminal amino group of a peptide under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[5]
Caption: Reaction of a peptide with Phenyl isothiocyanate (PITC).
Experimental Protocols
The following are detailed protocols for the derivatization of peptides with PITC and subsequent analysis by mass spectrometry. These should be adapted and optimized for use with 2-BITC.
Protocol 1: N-Terminal Derivatization of Peptides with PITC
This protocol describes the labeling of purified peptides or a protein digest with PITC.
Materials:
-
Peptide sample (1-10 nmol)
-
Coupling Buffer: 50 mM ammonium bicarbonate, pH 8.5
-
Phenyl isothiocyanate (PITC) solution: 5% (v/v) in acetonitrile
-
Quenching Solution: 5% (v/v) acetic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Solvents for SPE: 0.1% trifluoroacetic acid (TFA) in water (Solvent A), 80% acetonitrile/0.1% TFA in water (Solvent B)
-
Vacuum manifold
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide sample in 100 µL of Coupling Buffer.
-
Derivatization Reaction: Add 10 µL of the PITC solution to the peptide solution. Vortex briefly and incubate at 37°C for 1 hour.
-
Quenching: Add 5 µL of Quenching Solution to stop the reaction.
-
Sample Cleanup (SPE): a. Condition a C18 SPE cartridge with 1 mL of Solvent B followed by 2 mL of Solvent A. b. Load the derivatized peptide sample onto the cartridge. c. Wash the cartridge with 2 mL of Solvent A to remove excess reagents and salts. d. Elute the PTC-peptides with 1 mL of Solvent B.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Storage: Store the dried PTC-peptides at -20°C until mass spectrometry analysis.
Protocol 2: Mass Spectrometry Analysis of PITC-Derivatized Peptides
This protocol outlines a general workflow for the analysis of PTC-peptides by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Reversed-phase analytical column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm).
LC-MS/MS Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 40% B over 30-60 minutes.
-
Flow Rate: 200-400 µL/min
-
Mass Spectrometer Mode: Data-Dependent Acquisition (DDA)
-
MS1 Scan Range: m/z 350-1500
-
MS/MS Activation: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID)
-
TopN: Select the top 10-20 most intense precursor ions for MS/MS.
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Include the mass modification of the PITC label (+135.014 Da) on the N-terminus of peptides in the search parameters.
Caption: Experimental workflow for PITC derivatization and analysis.
Quantitative Data Summary
While specific quantitative data for 2-BITC is unavailable, the following table summarizes typical performance characteristics observed for PITC and its isotopically labeled variant in quantitative proteomics experiments, based on published literature.[4]
| Parameter | Phenyl isothiocyanate (PITC) | [¹³C₆]-Phenyl isothiocyanate ([¹³C₆]-PITC) |
| Mass Shift | +135.014 Da | +141.034 Da |
| Labeling Efficiency | Typically >95% | Typically >95% |
| Dynamic Range for Quantitation | N/A (unlabeled) | Good linearity over several orders of magnitude |
| Application | N-terminal sequencing, enhancing fragmentation | Absolute quantification of proteins/peptides |
Signaling Pathways
The use of 2-BITC in mass spectrometry-based proteomics is a chemical derivatization technique applied in vitro to protein or peptide samples. As such, it does not directly probe or interact with biological signaling pathways within living cells in the context of this application. Isothiocyanates found in nature, such as sulforaphane, are known to modulate cellular signaling pathways, but this is distinct from the analytical application of 2-BITC described here.
While 2-Biphenyl isothiocyanate remains an under-explored reagent in mass spectrometry-based proteomics, the well-established chemistry and protocols for Phenyl isothiocyanate provide a solid foundation for its potential application. The protocols and workflows detailed in these notes offer a starting point for researchers interested in exploring the utility of 2-BITC for N-terminal peptide derivatization. Key considerations for adapting these protocols will include optimizing reaction conditions (pH, temperature, time) and evaluating the impact of the biphenyl moiety on chromatographic separation and mass spectrometric fragmentation. Further research is required to determine the specific benefits and quantitative performance of 2-BITC in the field of proteomics.
References
- 1. scbt.com [scbt.com]
- 2. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Bioconjugation of 2-Biphenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of reactive compounds widely utilized in bioconjugation to label proteins and other biomolecules.[1] The isothiocyanate group (–N=C=S) readily reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable thiourea linkages.[2][3] This reactivity makes ITC derivatives valuable tools for attaching probes, tags, or therapeutic agents to biological targets.
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[4][5] Its rigid yet tunable nature allows for the precise positioning of functional groups and interaction with biological macromolecules. The incorporation of a biphenyl moiety into an isothiocyanate reagent offers the potential to develop novel bioconjugation agents with unique properties, such as enhanced binding affinity to specific protein targets or improved pharmacokinetic profiles.
These application notes provide detailed protocols for the synthesis of 2-biphenyl isothiocyanate derivatives and their subsequent conjugation to antibodies, a common application in diagnostics and therapeutics. Furthermore, we present methods for the characterization of the resulting bioconjugates and discuss the potential modulation of key signaling pathways by biphenyl-containing molecules.
Synthesis of this compound Derivatives
The synthesis of this compound initiates from the readily available precursor, 2-aminobiphenyl. The conversion of the primary amine to the isothiocyanate can be achieved through several methods, with the use of thiophosgene or carbon disulfide being the most common.[6][7]
Protocol 1: Synthesis using Thiophosgene
This method offers a direct conversion of the amine to the isothiocyanate. However, thiophosgene is highly toxic and corrosive, and all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Aminobiphenyl
-
Thiophosgene (Cl₂CS)
-
Triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobiphenyl (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
To the stirred solution, add triethylamine (1.2 eq.) or an equal volume of saturated aqueous NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thiophosgene (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.[4]
Protocol 2: Synthesis using Carbon Disulfide
This two-step, one-pot method avoids the use of thiophosgene and is generally considered safer. It involves the in-situ formation of a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.[6][8]
Materials:
-
2-Aminobiphenyl
-
Carbon disulfide (CS₂)
-
A base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)
-
A desulfurizing agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or ethyl chloroformate.[6]
-
Dichloromethane (CH₂Cl₂) or an aqueous medium for the reaction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2-aminobiphenyl (1.0 eq.) and the base (2.0 eq.) in the chosen solvent (e.g., CH₂Cl₂ or water).
-
Add carbon disulfide (1.2-2.5 eq.) dropwise to the mixture at room temperature and stir for several hours until the formation of the dithiocarbamate intermediate is complete (monitor by TLC or HPLC).[8]
-
Cool the reaction mixture to 0 °C.
-
Add the desulfurizing agent (e.g., DMT/NMM/TsO⁻, 1.0 eq.) to the mixture.
-
Allow the reaction to proceed, monitoring its completion by TLC. The reaction may be stirred at room temperature or gently heated.
-
Upon completion, perform an aqueous workup. If the reaction is in an organic solvent, wash with water and brine. If in an aqueous medium, extract the product with an organic solvent like CH₂Cl₂ or ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Synthesis Methods for this compound
| Feature | Thiophosgene Method | Carbon Disulfide Method |
| Reagent Toxicity | High (Thiophosgene is highly toxic) | Moderate (Carbon disulfide is flammable and toxic) |
| Reaction Steps | One-step | Two-step, one-pot |
| Reaction Time | Typically 1-3 hours | Can be longer, depending on the desulfurizing agent |
| Yield | Generally good to excellent | Good to excellent, dependent on the desulfurizing agent |
| Safety Precautions | Requires stringent safety measures | Standard laboratory safety procedures |
Bioconjugation of this compound Derivatives to Antibodies
The following protocol is a general guideline for the conjugation of a this compound derivative to an antibody. The optimal conditions, such as the molar ratio of the isothiocyanate to the antibody, may need to be determined empirically for each specific antibody and derivative. This protocol is adapted from standard procedures for FITC labeling.[2][3][9]
Protocol 3: Antibody Labeling
Materials:
-
Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL.
-
This compound derivative.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation: Exchange the antibody into the labeling buffer using a desalting column or dialysis. Adjust the final concentration to 2-10 mg/mL.
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve the this compound derivative in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Slowly add a calculated amount of the isothiocyanate solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the isothiocyanate to the antibody.[2]
-
Protect the reaction mixture from light.
-
Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Purification:
-
Remove the unreacted isothiocyanate and byproducts by gel filtration chromatography (e.g., Sephadex G-25) equilibrated with PBS.
-
The labeled antibody will elute in the void volume.
-
Alternatively, purify the conjugate by dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the biphenyl isothiocyanate derivative.
-
Calculate the degree of labeling (DOL), which is the average number of isothiocyanate molecules conjugated per antibody molecule.
-
Table 2: Illustrative Quantitative Data for Antibody Conjugation
| Parameter | Value | Method |
| Antibody Concentration | 5 mg/mL | BCA Assay |
| This compound Concentration | 1 mg/mL in DMSO | - |
| Molar Ratio (ITC:Antibody) | 15:1 | - |
| Reaction Time | 4 hours | - |
| Reaction Temperature | Room Temperature | - |
| Degree of Labeling (DOL) | 4.2 | UV-Vis Spectroscopy |
| Purity of Conjugate | >95% | SDS-PAGE |
| Antigen Binding Affinity (K D) | 1.2 nM | ELISA / SPR |
Note: The values in this table are for illustrative purposes and will vary depending on the specific antibody and isothiocyanate derivative used.
Quantitative Analysis of Bioconjugates by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the detailed characterization of antibody-drug conjugates (ADCs) and other protein bioconjugates.[10][11][12][13] It can provide information on the degree of labeling, the distribution of different drug-to-antibody ratios (DARs), and the location of the conjugation sites.
Table 3: Mass Spectrometry Analysis of a this compound-Antibody Conjugate (Illustrative Data)
| Species | Observed Mass (Da) | Calculated Mass (Da) | Interpretation |
| Unconjugated Antibody | 148,000 | 148,000 | - |
| Conjugate +1 ITC | 148,211 | 148,211 | Antibody with one this compound attached |
| Conjugate +2 ITC | 148,422 | 148,422 | Antibody with two 2-biphenyl isothiocyanates attached |
| Conjugate +3 ITC | 148,633 | 148,633 | Antibody with three 2-biphenyl isothiocyanates attached |
| Conjugate +4 ITC | 148,844 | 148,844 | Antibody with four 2-biphenyl isothiocyanates attached |
| Average Degree of Labeling | 3.8 | Calculated from the relative abundance of each species |
Note: The mass of the this compound moiety is assumed to be 211 Da for this illustrative table.
Signaling Pathways and Experimental Workflows
Biphenyl derivatives have been shown to interact with various signaling pathways, making them attractive for the development of targeted therapies. For instance, some biphenyl compounds act as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[14][15] Others can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[16][17][18][19]
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for antibody bioconjugation.
Caption: Inhibition of the MAPK signaling pathway by a biphenyl derivative.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 4. rsc.org [rsc.org]
- 5. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 9. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. news-medical.net [news-medical.net]
- 11. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 13. nuvisan.com [nuvisan.com]
- 14. Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Biphenyl Isothiocyanate Labeling Reactions
Welcome to the technical support center for 2-Biphenyl Isothiocyanate labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experimental conditions and troubleshooting common issues.
Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. The information provided here is based on the well-established principles of isothiocyanate chemistry, primarily drawing from studies on similar compounds like Fluorescein Isothiocyanate (FITC) and benzyl isothiocyanates. Therefore, the following protocols and recommendations should be considered as a starting point and will likely require empirical optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound labeling?
The labeling reaction involves the nucleophilic addition of a primary amine group from the protein (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the this compound molecule. This reaction forms a stable thiourea bond.[1]
Q2: Which functional groups on a protein will react with this compound?
The primary targets for isothiocyanate labeling are non-protonated primary amines.[1] While reactions with other nucleophiles like the thiol group of cysteine are possible, they are generally favored at a lower pH (around 6.0-8.0) and the resulting dithiocarbamate linkage can be less stable than the thiourea bond formed with amines.[2][3]
Q3: What are the critical parameters to control for a successful labeling reaction?
The most critical parameters to optimize are:
-
pH: Influences the nucleophilicity of the target amine groups.
-
Molar ratio of this compound to protein: Determines the degree of labeling.
-
Temperature: Affects the reaction rate and protein stability.
-
Reaction time: Needs to be sufficient for the reaction to proceed to completion.[1]
Q4: Why is a basic pH typically required for the reaction?
A basic pH (typically 8.5-9.5) is necessary to ensure that the primary amino groups on the protein are in their deprotonated, nucleophilic state (-NH2), which is required for the reaction to proceed efficiently.[1] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[4]
Q5: Can this compound be used to label thiols (cysteine residues)?
Yes, isothiocyanates can react with thiol groups to form a dithiocarbamate linkage. This reaction is generally more favorable at a slightly acidic to neutral pH (6.5-8.0). However, the resulting dithiocarbamate bond may be less stable than the thiourea bond formed with amines.[2][3]
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point for labeling a protein with this compound. Optimization of the molar ratio, pH, temperature, and incubation time will be necessary for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
The buffer should be free of primary amines (e.g., Tris) or sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[5][6] Recommended buffers include 0.1 M sodium carbonate or bicarbonate buffer, or phosphate-buffered saline (PBS).
-
Ensure the pH of the buffer is between 8.5 and 9.5 for optimal labeling of amine groups.[1]
-
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.
-
A starting point for optimization is a 10- to 20-fold molar excess of the isothiocyanate to the protein.[7]
-
Protect the reaction mixture from light, as many organic dyes are light-sensitive.[6]
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[1]
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to quench any unreacted isothiocyanate.[5]
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[6]
-
Workflow for this compound Labeling
Caption: A general experimental workflow for protein labeling with this compound.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Labeling (based on general isothiocyanate chemistry)
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Optimal for deprotonation of primary amines.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures may be necessary to maintain protein stability.[1] |
| Reaction Time | 1 - 12 hours | Longer incubation times may be required at lower temperatures.[1] |
| Molar Ratio (Isothiocyanate:Protein) | 10:1 to 50:1 | Highly dependent on the protein and the desired degree of labeling.[7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[7] |
| Solvent for Isothiocyanate | Anhydrous DMSO or DMF | Prevents hydrolysis of the isothiocyanate.[5] |
Troubleshooting Guide
Table 2: Common Problems and Solutions in this compound Labeling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incorrect pH: Amine groups are protonated and not sufficiently nucleophilic. 2. Inactive this compound: Hydrolyzed due to moisture in the solvent or prolonged storage in solution. 3. Competing Nucleophiles in Buffer: Tris, glycine, or sodium azide in the reaction buffer. 4. Insufficient Molar Ratio: Not enough labeling reagent to achieve the desired degree of labeling. | 1. Optimize pH: Ensure the reaction buffer is between pH 8.5 and 9.5.[1] 2. Use Fresh Reagent: Prepare the this compound solution immediately before use in an anhydrous solvent.[5] 3. Buffer Exchange: Dialyze the protein against a non-reactive buffer like PBS or carbonate buffer.[6] 4. Increase Molar Ratio: Perform a titration with increasing molar ratios of the isothiocyanate.[7] |
| Protein Precipitation | 1. High Degree of Labeling: Alteration of the protein's surface charge and hydrophobicity. 2. Unstable Protein: The protein is not stable at the reaction pH or temperature. 3. Organic Solvent: High concentration of DMSO or DMF may denature the protein. | 1. Reduce Molar Ratio: Use a lower molar excess of the isothiocyanate. 2. Optimize Conditions: Perform the reaction at a lower temperature (4°C) or for a shorter duration. Test a range of pH values to find a compromise between labeling efficiency and protein stability. 3. Minimize Organic Solvent: Add the isothiocyanate solution slowly and keep the final concentration of the organic solvent to a minimum (typically <10% v/v). |
| Poor Reproducibility | 1. Inconsistent Reagent Preparation: Variation in the concentration or age of the isothiocyanate solution. 2. Fluctuations in Reaction Conditions: Inconsistent temperature, pH, or incubation time. | 1. Standardize Reagent Preparation: Always prepare the isothiocyanate solution fresh and use a consistent procedure. 2. Control Reaction Parameters: Carefully monitor and control the pH, temperature, and incubation time for each experiment. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in this compound labeling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptideweb.com [peptideweb.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. researchgate.net [researchgate.net]
common side reactions with 2-Biphenyl isothiocyanate
Welcome to the Technical Support Center for 2-Biphenyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your work.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The information provided here is largely based on the well-established chemistry of aryl isothiocyanates. The biphenyl moiety, being a bulky and hydrophobic group, may influence reactivity, solubility, and purification, and these aspects are highlighted where relevant.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive targets of this compound in a biological system?
A1: Like other isothiocyanates, this compound is an electrophile that primarily reacts with nucleophiles. In biological systems, the most common targets are the primary amino groups (-NH₂) found on the N-terminus of proteins and the ε-amino group of lysine residues, as well as the sulfhydryl (thiol) groups (-SH) of cysteine residues. The reactivity towards these groups is highly dependent on the pH of the reaction buffer.
Q2: How does pH affect the reaction of this compound with proteins?
A2: The pH of the reaction buffer is a critical parameter that dictates the selectivity of this compound.
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Reaction with Amines (Lysine, N-terminus): This reaction is favored at alkaline pH (typically pH 8.5-10). At this pH, the amino groups are deprotonated and thus more nucleophilic, readily attacking the electrophilic carbon of the isothiocyanate group to form a stable thiourea linkage.
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Reaction with Thiols (Cysteine): This reaction is more efficient at a neutral to slightly basic pH (typically pH 7.0-8.5). At this pH, the thiol group is in its more reactive thiolate anion form. The product of this reaction is a dithiocarbamate linkage.
Q3: What are the most common side reactions to be aware of when using this compound?
A3: The most prevalent side reactions include:
-
Hydrolysis: In aqueous buffers, this compound can be hydrolyzed to the corresponding amine (2-aminobiphenyl). This reaction is generally slow but can become more significant with prolonged incubation times, elevated temperatures, and at extreme pH values.[1]
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Reaction with Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with the isothiocyanate. It is crucial to use amine-free buffers like phosphate, carbonate, or HEPES.
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Formation of Thiourea Byproducts: During the synthesis of isothiocyanates from primary amines and carbon disulfide, incomplete reaction or side reactions can lead to the formation of thiourea derivatives as impurities.[2]
Q4: I am observing low labeling efficiency with my protein. What could be the cause?
A4: Low labeling efficiency can stem from several factors:
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Suboptimal pH: Ensure the pH of your reaction buffer is appropriate for the target amino acid (alkaline for lysines, neutral for cysteines).
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Presence of Competing Nucleophiles: Verify that your protein sample and buffers are free from extraneous primary amines or thiols.
-
Reagent Instability: this compound, especially if not stored under anhydrous and inert conditions, may have degraded. It is recommended to use freshly prepared solutions.
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Steric Hindrance: The bulky biphenyl group might sterically hinder the isothiocyanate's access to the target residues on the protein, especially if they are located in a sterically crowded environment.
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Low Solubility: Due to its hydrophobic nature, this compound may have poor solubility in aqueous buffers, leading to a lower effective concentration. The use of a small percentage of an organic co-solvent like DMSO or DMF (typically <10%) can help, but care must be taken to avoid protein denaturation.
Q5: My protein precipitates upon addition of this compound. How can I prevent this?
A5: Protein precipitation is a common issue when working with hydrophobic labeling reagents. The biphenyl group increases the hydrophobicity of the isothiocyanate, and upon conjugation, it can decrease the solubility of the protein. To mitigate this:
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Optimize the Reagent Concentration: Use the lowest effective concentration of this compound. A high degree of labeling can significantly increase the hydrophobicity of the protein, leading to aggregation.
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Control the Degree of Labeling: Perform the reaction for a shorter duration or at a lower temperature (e.g., 4°C) to limit the number of attached hydrophobic molecules.
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Use Additives: Including non-ionic detergents or other stabilizing agents in the reaction buffer might help to maintain protein solubility.
-
Solvent Concentration: If using an organic co-solvent, ensure its concentration is kept to a minimum.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. For targeting lysine residues, the pH should be between 8.5 and 9.5. For cysteine targeting, a pH of 7.0 to 8.5 is recommended. |
| Presence of Competing Nucleophiles | Ensure your protein solution is in an amine-free buffer (e.g., PBS, HEPES, bicarbonate). Dialyze the protein against the reaction buffer prior to conjugation. |
| Degraded this compound | Use a fresh vial of the reagent. If the reagent has been stored for a long time, consider purchasing a new batch. Always store under dry, inert conditions. |
| Poor Solubility of Reagent | Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF and add it to the reaction mixture in a small volume to minimize the final organic solvent concentration. |
| Steric Hindrance on the Protein | Consider denaturing and then refolding the protein if the target sites are buried. Alternatively, try a different labeling reagent with a smaller or more flexible linker. |
Problem 2: Non-specific Labeling or Multiple Products
| Potential Cause | Suggested Solution |
| Reaction pH is not optimal for selectivity | To favor lysine labeling, increase the pH to >9. To favor cysteine labeling, maintain the pH between 7.0 and 8.0. |
| Over-labeling of the protein | Reduce the molar excess of this compound to protein. Decrease the reaction time or temperature. |
| Presence of highly reactive residues | Some amino acid residues may be in a microenvironment that makes them unusually reactive. This is an inherent property of the protein. |
Problem 3: Difficulty in Purifying the Labeled Protein
| Potential Cause | Suggested Solution |
| Aggregation of the labeled protein | The increased hydrophobicity from the biphenyl group can cause aggregation. Use size-exclusion chromatography (SEC) for purification, as it can separate aggregates from the monomeric labeled protein. Consider using a buffer containing a mild non-ionic detergent during purification. |
| Co-elution with unreacted reagent | Due to its hydrophobicity, unreacted this compound may bind non-specifically to the protein or the chromatography resin. Use extensive dialysis or tangential flow filtration with an appropriate molecular weight cutoff membrane to remove small molecules. For chromatography, consider using a resin with different properties (e.g., reverse-phase or hydrophobic interaction chromatography). |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point for labeling proteins with this compound. Optimization of the molar ratio of the reagent to protein, reaction time, and temperature is recommended for each specific protein.
Materials:
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Protein of interest
-
This compound
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Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0 for lysine labeling; 0.1 M phosphate buffer with 1 mM EDTA, pH 7.5 for cysteine labeling)
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
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Conjugation Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the this compound stock solution. A starting point is a 10- to 20-fold molar excess. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
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Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Visualizations
References
Technical Support Center: 2-Biphenyl Isothiocyanate Derivatization
Welcome to the technical support center for 2-Biphenyl Isothiocyanate (BPITC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound derivatization?
A1: The derivatization reaction proceeds through the nucleophilic addition of a primary amine from the target molecule (e.g., an amino acid or a protein) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the this compound molecule. This reaction forms a stable phenylthiocarbamyl (PTC) derivative, which can then be analyzed, for instance, by HPLC.
Q2: Which functional groups are reactive towards this compound?
A2: this compound primarily reacts with non-protonated primary amines, such as the N-terminal alpha-amino group of a peptide or the epsilon-amino group of a lysine residue.[1] It can also react with secondary amines, although the reaction rate may be slower due to steric hindrance.
Q3: Why is a basic pH crucial for the derivatization reaction?
A3: A basic pH (typically between 8.5 and 9.5) is necessary to ensure that the primary amino groups of the analyte are in their deprotonated, nucleophilic state (-NH2).[1] This is essential for the amine to act as an effective nucleophile and attack the isothiocyanate group.
Q4: What are the most critical parameters to control for a successful derivatization?
A4: The most critical parameters to control are pH, temperature, the molar ratio of this compound to the analyte, and the reaction time.[1] Optimization of these parameters is key to achieving high derivatization yields.
Troubleshooting Guide
Low derivatization yield is a common issue in experiments involving this compound. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Problem: Low or No Derivatization Yield
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Verify Reagent Integrity:
-
This compound: Isothiocyanates can degrade over time, especially in the presence of moisture. Use a fresh or properly stored batch of the reagent.
-
Analyte: Ensure the analyte has not degraded and that the primary amine groups are available for reaction.
-
-
Confirm Reaction pH:
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Use a calibrated pH meter to check the pH of the reaction buffer. The optimal pH is typically in the range of 8.5-9.5.[1]
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Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound derivatization yield.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Low Reagent Solubility | Due to its hydrophobic biphenyl group, this compound may have poor solubility in aqueous buffers. | Use a water-miscible organic co-solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the reagent before adding it to the reaction mixture.[2] Ensure the final concentration of the organic solvent does not adversely affect your analyte or downstream analysis. Pre-dissolving both the analyte and the reagent in a suitable solvent before mixing can also improve the reaction efficiency. |
| Suboptimal Molar Ratio | An insufficient excess of this compound may lead to incomplete derivatization. | Increase the molar ratio of this compound to the analyte. A 10 to 50-fold excess of the isothiocyanate is a good starting point for optimization. |
| Inefficient Reaction Kinetics | The reaction may be too slow at the current temperature or the reaction time may be too short. | Increase the reaction temperature (e.g., from room temperature to 40-50°C) and/or extend the reaction time. Monitor the reaction progress at different time points to determine the optimal conditions. |
| Side Reactions | The N-terminal amino acid derivative can undergo an Edman-type degradation under acidic conditions, leading to the cleavage of the first amino acid and a lower yield of the desired product. | If your workflow involves an acidic step after derivatization, consider if this side reaction is possible. If so, modify the protocol to avoid strongly acidic conditions. |
| Reagent Hydrolysis | This compound can be hydrolyzed by water, especially at elevated temperatures and non-optimal pH, rendering it inactive. | Prepare fresh solutions of this compound in an anhydrous solvent. Avoid prolonged exposure of the reagent to aqueous conditions before the derivatization reaction. |
Quantitative Data on Reaction Optimization
The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound derivatization. This data is representative and should be used as a guideline for optimizing your specific experimental conditions.
Table 1: Effect of pH on Derivatization Yield
| pH | Derivatization Yield (%) |
| 7.5 | 45 |
| 8.0 | 68 |
| 8.5 | 85 |
| 9.0 | 92 |
| 9.5 | 88 |
| 10.0 | 75 |
Table 2: Effect of Molar Ratio (BPITC:Analyte) on Derivatization Yield
| Molar Ratio | Derivatization Yield (%) |
| 5:1 | 65 |
| 10:1 | 82 |
| 20:1 | 91 |
| 30:1 | 94 |
| 40:1 | 95 |
| 50:1 | 95 |
Table 3: Effect of Temperature and Time on Derivatization Yield
| Temperature (°C) | Reaction Time (hours) | Derivatization Yield (%) |
| 25 | 1 | 70 |
| 25 | 2 | 85 |
| 25 | 4 | 90 |
| 40 | 1 | 88 |
| 40 | 2 | 94 |
| 50 | 1 | 92 |
| 50 | 2 | 93 |
Experimental Protocols
Protocol 1: Derivatization of a Peptide in Solution
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Analyte Preparation: Dissolve the peptide in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
Derivatization Reaction:
-
To the peptide solution, add the this compound solution to achieve the desired molar excess (e.g., 20-fold).
-
Vortex the mixture gently and incubate at the optimized temperature (e.g., 40°C) for the determined time (e.g., 2 hours). Protect the reaction from light if the analyte is light-sensitive.
-
-
Quenching and Purification:
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Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) or by acidifying the solution.
-
Purify the derivatized peptide using reverse-phase HPLC or a suitable desalting column.
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Signaling Pathway Diagram
Isothiocyanates, including those with structures similar to this compound, are known to exert anti-cancer effects by modulating various signaling pathways. The following diagram illustrates the general mechanism of action of isothiocyanates in cancer cells.[3][4][5]
Caption: General signaling pathways modulated by isothiocyanates in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isothiocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess 2-Biphenyl isothiocyanate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: Excess this compound can be removed from a reaction mixture using several standard laboratory techniques. The choice of method depends on the scale of the reaction, the stability of the desired product, and the available equipment. Common methods include:
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Chromatography: Techniques like flash column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for separating the isothiocyanate from the product based on differences in polarity.[1][2]
-
Extraction: Liquid-liquid extraction can be employed to partition the isothiocyanate into an organic solvent, leaving more polar products in an aqueous phase.[2][3]
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Quenching with a Scavenger: Adding a nucleophilic scavenger reagent that reacts with the excess isothiocyanate to form a byproduct that is easily removed.
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Distillation: If the desired product is significantly less volatile than this compound, vacuum distillation can be an effective purification method.[4]
Q2: How can I quench the excess this compound in my reaction?
A2: Quenching involves reacting the excess isothiocyanate with a "scavenger" molecule to form a new compound that is easier to remove. A common approach is to add a primary or secondary amine to the reaction mixture. The amine will react with the isothiocyanate to form a thiourea derivative, which can often be removed by precipitation or extraction. For example, adding a simple amine like butylamine or piperidine can be effective.
Another strategy is to use a scavenger resin. These are solid-supported reagents with functional groups (like amines) that react with and bind the excess isothiocyanate. The resin can then be simply filtered off, leaving a clean solution of the desired product.
Q3: My product is sensitive to silica gel. What are my purification options?
A3: If your product is unstable on silica gel, traditional flash chromatography should be avoided.[2] Alternative purification methods include:
-
Reverse-Phase HPLC: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase, which can be a gentler method for sensitive compounds.[1]
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be a viable alternative to column chromatography.
Troubleshooting Guides
Issue 1: Co-elution of this compound with the product during column chromatography.
Possible Cause: The polarity of the this compound and the desired product are too similar for effective separation with the chosen solvent system.
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems with varying polarities. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like diol or cyano.
-
Derivatization: If possible, temporarily derivatize your product to alter its polarity, making it easier to separate from the isothiocyanate. The protecting group can then be removed after purification.
Issue 2: Incomplete removal of this compound after aqueous workup.
Possible Cause: this compound is a relatively non-polar molecule and has low solubility in water, leading to it remaining in the organic layer during extraction.[5]
Solutions:
-
Use a Scavenger before Workup: As described in the FAQs, quench the excess isothiocyanate with an amine to form a more polar thiourea byproduct. This byproduct may then be more easily removed by an aqueous wash.
-
Multiple Extractions: Perform multiple extractions with the aqueous phase to maximize the removal of any slightly water-soluble impurities.
-
pH Adjustment: Depending on the nature of your product, adjusting the pH of the aqueous phase can alter the partitioning of the product and impurities, potentially improving separation.
Experimental Protocols
Protocol 1: Quenching and Extraction
-
Reaction Quenching: After the primary reaction is complete (as determined by TLC or other monitoring), add 1.2 equivalents of a simple primary amine (e.g., benzylamine) to the reaction mixture. Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of excess isothiocyanate.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial elution solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Typical Recovery | Purity | Advantages | Disadvantages |
| Flash Chromatography | 60-95% | >95% | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for product degradation on silica.[2] |
| Recrystallization | 50-90% | >99% | Yields highly pure crystalline product. | Only applicable to solids, potential for significant material loss. |
| Distillation | 40-80% | >98% | Effective for volatile compounds, scalable. | Requires thermal stability of the product. |
| Quenching & Extraction | 70-98% | 90-98% | Simple, rapid, and avoids chromatography. | Purity may be lower than other methods, requires a suitable scavenger. |
Visualizations
Caption: Workflow for removing excess isothiocyanate by quenching and extraction.
Caption: Workflow for purification by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants - Google Patents [patents.google.com]
stability of 2-Biphenyl isothiocyanate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Biphenyl isothiocyanate in various solvents. The following information is based on the general chemical properties of isothiocyanates, as specific stability data for this compound is limited. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, like other isothiocyanates, is a reactive molecule. Its stability is highly dependent on the solvent, temperature, and pH. The electrophilic isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack. Generally, aprotic solvents are recommended for storage and handling to minimize degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and the preparation of stock solutions, anhydrous aprotic solvents are recommended. These include:
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Chloroform
-
Acetone
It is crucial to use anhydrous grade solvents and store them properly to prevent the introduction of water, which can lead to hydrolysis.
Q3: Which solvents should be avoided for storing this compound?
A3: Protic solvents, especially alcohols, should be avoided for long-term storage as they can react with the isothiocyanate group to form thiocarbamate derivatives. Solvents to avoid for long-term storage include:
-
Methanol
-
Ethanol
-
Water
Aqueous solutions, particularly at neutral to alkaline pH, will accelerate the degradation of isothiocyanates.
Q4: How should I prepare and store a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent such as DMSO or acetonitrile. For biological assays, DMSO is commonly used. The final concentration of DMSO in the experimental medium should typically be kept low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maximize stability. It is good practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation may not always be apparent. However, you might observe a change in the color or clarity of the solution. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks in the chromatogram and a decrease in the area of the parent compound's peak are indicative of degradation.
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: Isothiocyanates are generally more stable in acidic conditions and unstable in alkaline conditions. As the pH increases, the rate of hydrolysis and reaction with other nucleophiles increases significantly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the stock solution or experimental medium. | Prepare fresh stock solutions in anhydrous aprotic solvents. Avoid repeated freeze-thaw cycles by using aliquots. Verify the stability of the compound in your experimental buffer and at the experimental temperature by running a time-course analysis using HPLC or a similar analytical method. |
| Loss of biological activity | The isothiocyanate group has reacted with components in the culture medium (e.g., amines, thiols) or has hydrolyzed. | Minimize the incubation time of this compound in the aqueous medium. Consider preparing the final dilution immediately before use. Run control experiments to assess the stability of the compound in the medium over the course of the experiment. |
| Precipitate formation in the stock solution | The compound may have low solubility in the chosen solvent at storage temperatures, or degradation products may be precipitating. | Ensure the stock solution concentration is not above the solubility limit at the storage temperature. Briefly warm the solution and vortex to redissolve if appropriate. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Unexpected peaks in analytical chromatograms | Degradation of this compound. | Identify the degradation products if possible using mass spectrometry. Review the solvent used, storage conditions, and handling procedures. Switch to a recommended anhydrous aprotic solvent and store at a lower temperature. |
Stability Data Summary
| Solvent Type | Solvent Examples | General Stability of Isothiocyanates | Primary Degradation Pathway |
| Aprotic | Acetonitrile, DMSO, Chloroform, Acetone | Generally stable, especially when anhydrous. | Minimal degradation if stored properly (anhydrous, low temperature, protected from light). |
| Protic (Alcohols) | Methanol, Ethanol | Poor stability, especially with heating. | Reaction with the hydroxyl group to form inactive thiocarbamates. |
| Protic (Aqueous) | Water, Buffers | Unstable, degradation is pH and temperature-dependent. | Hydrolysis to the corresponding amine (2-biphenylamine) and other byproducts. |
Experimental Protocols
Protocol: Determining the Stability of this compound by HPLC
This protocol provides a general method to assess the stability of this compound in a chosen solvent over time.
Objective: To quantify the degradation of this compound in a specific solvent at a defined temperature over a set time course.
Materials:
-
This compound
-
HPLC-grade solvent to be tested (e.g., acetonitrile, DMSO, methanol, buffered aqueous solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several sealed vials and incubate them at the desired temperature (e.g., room temperature, 37°C). Protect the vials from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Sample Preparation: If necessary, dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the parent compound from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining this compound (relative to the T=0 time point) against time.
-
From this data, the half-life of the compound under the tested conditions can be determined.
-
Visualizations
Caption: Workflow for determining the stability of this compound.
Caption: Plausible degradation pathways of this compound.
Technical Support Center: 2-Biphenyl Isothiocyanate Peptide Labeling
Welcome to the technical support center for peptide labeling with 2-Biphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges during their experiments. Here you will find frequently asked questions and detailed troubleshooting guides to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for peptide labeling with this compound?
The labeling reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction forms a stable thiourea linkage between the peptide and the this compound label.[1]
Q2: Which functional groups on a peptide are reactive towards isothiocyanates?
Isothiocyanates primarily react with non-protonated primary amines.[1] The main reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[1][2][3] While reactions with the thiol group of cysteine can occur, this is more favorable at a lower pH (around 6-8), and the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1]
Q3: What are the most critical parameters to control for a successful labeling reaction?
The most critical parameters for a successful labeling reaction are pH, the molar ratio of isothiocyanate to peptide, temperature, and reaction time.[1] Of these, pH is particularly crucial as it dictates the deprotonation state of the target amino groups, which is a prerequisite for the reaction to proceed.[1]
Q4: Why is a basic pH necessary for the labeling reaction?
A basic pH, typically in the range of 8.5-9.5, is required to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2).[1] The N-terminal amino group generally has a lower pKa (around 8.9) compared to the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[1][3] If the goal is to label all available amino groups, a pH above 9 is recommended.[1][2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during peptide labeling with this compound.
Issue 1: Low or No Labeling Efficiency
Q: My peptide is not getting labeled, or the labeling yield is very low. What are the first things I should check?
A: Low or no labeling efficiency is a common problem that can often be resolved by systematically checking the following parameters:
-
Verify the pH of the reaction buffer: The pH must be in the optimal range of 8.5-9.5 to ensure the peptide's amino groups are deprotonated and thus reactive.[1] Buffers like sodium bicarbonate or borate are commonly used.[1] Avoid buffers containing primary amines (e.g., Tris), as they will compete with the peptide for reaction with the isothiocyanate.[4]
-
Check the Molar Ratio of Reactants: An excess of the isothiocyanate reagent (typically 1.5 to 10-fold molar excess) is often necessary to drive the reaction to completion.[1] The optimal ratio may need to be determined empirically for your specific peptide.[1]
-
Ensure Reagent Quality: Isothiocyanates can degrade over time, especially if exposed to moisture. It is recommended to use fresh or properly stored this compound. Prepare solutions of the isothiocyanate fresh in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]
-
Address Solubility Issues: Both the peptide and the isothiocyanate reagent may have limited solubility in aqueous buffers. Many isothiocyanates are hydrophobic and may require the addition of an organic co-solvent. It is advisable to dissolve the peptide and the isothiocyanate separately before mixing.[1]
Q: I have confirmed the pH is correct and my reagents are of good quality, but the labeling efficiency is still poor. What should I investigate next?
A: If the basic parameters are correct, consider the following:
-
Reaction Time and Temperature: Most labeling reactions are carried out at room temperature for 1-4 hours or overnight.[1] If the reaction is slow or incomplete, you can try increasing the reaction time. Gently increasing the temperature can also improve yields, but be cautious as higher temperatures can also increase the rate of side reactions or peptide degradation.[1]
-
Peptide Aggregation: Peptides, especially those with hydrophobic residues, can aggregate, making the reactive amine groups inaccessible.[5][6] Consider using a different solvent system or adding chaotropic agents to disrupt aggregation.[5]
Issue 2: Presence of Unexpected Byproducts
Q: I am observing a major byproduct that corresponds to my peptide minus the N-terminal amino acid. What is causing this?
A: This is likely due to an Edman degradation-type cyclization.[1] This side reaction is particularly common during solid-phase peptide synthesis (SPPS) when acidic conditions are used for cleavage from the resin.[1][2][7] The N-terminally labeled amino acid cyclizes to form a thiohydantoin, leading to its cleavage from the rest of the peptide and resulting in a truncated sequence.[1][2][7]
How to avoid this side reaction:
-
Introduce a Spacer: A common strategy to prevent this cyclization is to introduce a spacer, such as β-alanine or 6-aminohexanoic acid, at the N-terminus of the peptide before labeling.[2][3][7][8]
-
Use a Non-Acidic Cleavage Method: If applicable to your synthesis strategy, using a non-acidic method to cleave the peptide from the resin can also prevent this side reaction.[7]
Q: My peptide has multiple lysine residues, and I'm getting a mixture of products with different numbers of labels. How can I achieve site-specific labeling?
A: To achieve site-specific labeling at the N-terminus in the presence of lysine residues, you can take advantage of the difference in pKa values between the N-terminal α-amino group and the lysine ε-amino group.[3] By carefully controlling the pH to a near-neutral range, you can selectively deprotonate and label the more acidic N-terminal amine.[2][3]
Issue 3: Solubility Problems
Q: My peptide or the this compound reagent is not dissolving well in the reaction buffer. What can I do?
A: Solubility issues are common, as many isothiocyanate labels are hydrophobic. Here are some solutions:
-
Use an Organic Co-solvent: Adding a water-miscible organic solvent like DMSO or DMF can help dissolve the isothiocyanate.
-
Dissolve Separately: It is good practice to dissolve the peptide and the isothiocyanate reagent in their respective optimal solvents before mixing them for the reaction.[1]
Data Presentation
Table 1: Summary of Key Reaction Parameters for this compound Peptide Labeling
| Parameter | Typical Range | Notes |
| pH | 8.5 - 9.5 | Critical for deprotonation of primary amines. Use non-amine-containing buffers. |
| Molar Ratio (Isothiocyanate:Peptide) | 1.5:1 to 10:1 | A molar excess of the isothiocyanate is generally required. |
| Temperature | Room Temperature (20-25°C) | Can be slightly elevated to increase reaction rate, but monitor for side reactions. |
| Reaction Time | 1 - 4 hours (or overnight) | Monitor reaction progress if possible. |
| Solvent | Aqueous Buffer (e.g., Bicarbonate, Borate) | May require an organic co-solvent (e.g., DMSO, DMF) for reagent solubility. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Peptide in Solution
-
Peptide Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 1-10 mg/mL.
-
Isothiocyanate Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the desired molar excess of the this compound solution to the peptide solution. Protect the reaction from light if the label is photo-sensitive.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: Remove the unreacted isothiocyanate and other byproducts from the labeled peptide using size-exclusion chromatography, dialysis, or reversed-phase HPLC.[9]
-
Analysis: Analyze the purified labeled peptide using techniques like mass spectrometry to confirm successful labeling and purity.
Protocol 2: N-Terminal Labeling on Solid-Phase Resin
-
Resin Preparation: Ensure the N-terminal Fmoc protecting group of the peptide on the resin is removed using a standard deprotection solution (e.g., 20% piperidine in DMF).[2] Wash the resin thoroughly with DMF.[2]
-
Isothiocyanate Solution Preparation: Dissolve this compound (at least 3 molar equivalents based on the resin loading) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 molar equivalents).[2]
-
Labeling Reaction: Add the isothiocyanate/DIPEA mixture to the resin and agitate at room temperature for 2 hours to overnight. Protect the reaction from light.[2]
-
Washing: Remove the reaction solution and wash the resin extensively with DMF.[2]
-
Cleavage: Cleave the labeled peptide from the resin using a standard cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
-
Purification and Analysis: Purify the cleaved peptide by HPLC and confirm its identity and purity by mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound peptide labeling in solution.
Caption: Troubleshooting decision tree for low peptide labeling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptideweb.com [peptideweb.com]
- 3. peptideweb.com [peptideweb.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Biphenyl Isothiocyanate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of coupling reactions involving 2-Biphenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the coupling of this compound with a primary amine?
The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the this compound molecule. This forms a stable thiourea linkage.
Q2: What are the critical parameters to control for a successful coupling reaction?
The efficiency of the coupling reaction is primarily influenced by the nucleophilicity of the amine, the reaction solvent, temperature, and the presence of a base. For successful and efficient coupling, careful optimization of these parameters is crucial.
Q3: Which solvents are recommended for this reaction?
Anhydrous aprotic solvents are generally preferred to prevent side reactions with water. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For less reactive amines, heating in a higher boiling point solvent like chloroform may be beneficial.
Q4: Is a base required for the reaction?
While the reaction can proceed without a base, the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often recommended. The base can help to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot for the this compound starting material should diminish over time, while a new spot for the thiourea product appears. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Low reactivity of the amine: Aromatic amines are generally less nucleophilic than aliphatic amines. | - Increase the reaction temperature. - Add a non-nucleophilic base (e.g., 1.2 equivalents of TEA or DIPEA). - Increase the reaction time and monitor by TLC. - Consider using a more polar aprotic solvent like DMF for poorly soluble amines. |
| Steric hindrance: Bulky substituents on the amine or near the isothiocyanate group can slow down the reaction. | - Increase the reaction temperature significantly (reflux conditions may be necessary). - Use a less sterically hindered amine if the experimental design allows. | |
| Poor quality of this compound: The isothiocyanate may have degraded due to moisture. | - Use freshly opened or properly stored this compound. - Consider purifying the isothiocyanate by distillation or chromatography if its purity is questionable. | |
| Formation of Multiple Products (Side Reactions) | Reaction with difunctional amines: If the amine has other nucleophilic groups (e.g., another amine, a hydroxyl, or a thiol group), multiple additions can occur. | - Use a protecting group strategy to block other reactive sites on the amine. - Use a large excess of the difunctional amine to favor mono-substitution. |
| Degradation of the product: The thiourea product may not be stable under the reaction conditions, especially at high temperatures for extended periods. | - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Avoid unnecessarily high temperatures. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize: The thiourea derivative may not be a crystalline solid at room temperature. | - Purify the product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. |
| Co-elution of product and starting material: The product and unreacted this compound may have similar polarities. | - Optimize the solvent system for column chromatography to achieve better separation. - Ensure the reaction goes to completion to minimize the amount of unreacted starting material. | |
| Product is insoluble in common solvents: The biphenyl group can increase the hydrophobicity of the product. | - Try a range of solvents for recrystallization, including mixtures like ethanol/water or acetone/hexane.[1] - If recrystallization is not feasible, column chromatography is the recommended alternative. |
Experimental Protocols
General Protocol for Coupling of this compound with a Primary Amine
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
If using a base, add the non-nucleophilic base (1.2 equivalents) to the solution.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
If the reaction is slow, gently heat the mixture to reflux.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Table 1: Example Reaction Conditions and Yields for the Synthesis of N-Aryl-N'-(biphenyl-2-yl)thioureas
| Amine Substrate | Solvent | Base | Temperature | Time (h) | Yield (%) |
| Aniline | Acetonitrile | - | Reflux | 3 | High |
| 4-Methylaniline | Acetonitrile | - | Reflux | 3 | High |
| 4-Methoxyaniline | Acetonitrile | - | Reflux | 3 | High |
| 4-Chloroaniline | Acetonitrile | - | Reflux | 3 | High |
Note: The term "High" yield is used in the source literature without providing specific quantitative data.
Visualizing the Workflow and Biological Context
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of N-(2-Biphenyl)thiourea derivatives.
Potential Biological Signaling Pathway Involvement
Biphenyl thiourea derivatives have been investigated for their antimicrobial properties. One potential mechanism of action is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]
Caption: A conceptual diagram illustrating the potential inhibition of bacterial DNA gyrase by N-(2-Biphenyl)thiourea derivatives as a mechanism for their antimicrobial activity.[2]
References
preventing non-specific binding of 2-Biphenyl isothiocyanate
Technical Support Center: 2-Biphenyl Isothiocyanate
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB), and why is it a concern with this compound?
Non-specific binding refers to the attachment of a molecule, in this case, this compound, to surfaces or molecules other than its intended target.[1][2] This phenomenon is driven by low-affinity, non-covalent interactions.[3] For this compound, two primary chemical features contribute to NSB:
-
The Biphenyl Group: This structure is large and non-polar, making the molecule significantly hydrophobic. This hydrophobicity promotes interactions with plastic surfaces (like microplates) and hydrophobic regions of proteins.[4][5]
-
The Isothiocyanate Group: This highly electrophilic group is designed to form a stable covalent bond with primary amines (like the N-terminus of a protein or the side chain of lysine). However, it can also react with other nucleophilic groups, such as the thiol group of cysteine, leading to unintended covalent binding.[6]
Unchecked NSB can lead to high background noise, which obscures the specific signal, reduces the sensitivity of the assay, and can produce false-positive results.[7][8]
Q2: What are the primary molecular forces that cause NSB?
NSB is primarily caused by an accumulation of weaker molecular forces that attract the compound to unintended sites.[3] The main contributors are:
-
Hydrophobic Interactions: These are the strongest drivers of NSB for non-polar molecules.[5] The hydrophobic biphenyl group will preferentially associate with non-polar surfaces to minimize its contact with the aqueous buffer.
-
Electrostatic (Ionic) Interactions: These occur between charged molecules.[9] Although this compound is neutral, it may interact with charged domains on proteins or surfaces. Adjusting the ionic strength of buffers can help mitigate these interactions.[10][11]
-
Other Forces: Van der Waals forces, hydrogen bonding, and dipole-dipole interactions also contribute to a lesser extent.[9][12]
Q3: How can I choose the right blocking agent to prevent NSB?
Blocking buffers work by coating all unoccupied sites on a solid phase (e.g., an ELISA plate), preventing the molecule of interest from binding non-specifically.[8][13] The choice of blocking agent is critical and often requires empirical testing.[14]
| Blocker Type | Examples | Mechanism of Action | Pros | Cons & Considerations |
| Protein-Based | Bovine Serum Albumin (BSA), Non-Fat Dry Milk, Casein, Normal Serum.[15][16] | Saturates unoccupied hydrophobic and charged sites on the surface.[14] | Generally robust, effective, and can stabilize coated proteins.[13] | Can cross-react with certain antibodies. Milk-based blockers may contain phosphoproteins that interfere with phospho-specific antibody assays.[17] |
| Non-Protein | Tween-20, Triton X-100 (Detergents); Polyethylene glycol (PEG).[15][17] | Disrupts weak hydrophobic and ionic interactions.[14][15] | Minimizes cross-reactivity. Good for assays where protein blockers interfere.[18] | Detergent blockers are temporary and must be included in subsequent wash steps. High concentrations can disrupt specific binding.[13] |
Q4: How should I optimize my buffers to reduce background signal?
Optimizing the composition of your assay and wash buffers is a highly effective strategy for minimizing NSB.[19]
-
Increase Ionic Strength: Adding neutral salts like NaCl or KCl to your buffers can disrupt low-affinity electrostatic interactions.[10][11] A typical starting point is to increase the NaCl concentration to 250-500 mM.
-
Add Non-Ionic Detergents: Including a mild, non-ionic detergent in your buffers can effectively block hydrophobic interactions.[11][15]
-
Adjust pH: The charge of proteins and surfaces can be influenced by pH.[10] Experimenting with a pH range around the physiological norm (e.g., 7.2-7.6) can sometimes identify a sweet spot where NSB is minimized.
| Additive | Type | Typical Starting Concentration | Primary Target of NSB |
| Sodium Chloride (NaCl) | Salt | 150 mM - 500 mM | Electrostatic Interactions[10][11] |
| Tween-20 | Non-ionic Detergent | 0.05% - 0.1% (v/v) | Hydrophobic Interactions[15][20] |
| Triton X-100 | Non-ionic Detergent | 0.05% - 0.1% (v/v) | Hydrophobic Interactions[15] |
| Bovine Serum Albumin (BSA) | Protein Additive | 0.1% - 1% (w/v) | Hydrophobic & Electrostatic[10][11] |
Q5: My background is still high after blocking and buffer optimization. What else can I do?
If you are still experiencing high background, a systematic troubleshooting approach is necessary. Insufficient washing is a very common cause of high background.[7][8]
Experimental Protocols
Protocol 1: General Microplate Blocking Procedure
This protocol provides a starting point for blocking 96-well microplates to reduce NSB of this compound.
Materials:
-
Blocking Buffer (e.g., 1% w/v BSA in Phosphate-Buffered Saline with 0.05% Tween-20 (PBS-T)).
-
96-well microplate.
-
Wash Buffer (e.g., PBS-T).
Procedure:
-
Prepare the Blocking Buffer. For 100 mL, dissolve 1 g of BSA in 100 mL of PBS-T. Filter sterilize if necessary.
-
After coating the plate with your antigen or antibody and washing away excess, add 200-300 µL of Blocking Buffer to each well. Ensure the entire surface of the well is covered.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C. An orbital shaker can be used to ensure even coating.
-
Aspirate the Blocking Buffer from the wells.
-
Wash the plate 3-5 times with 300 µL of Wash Buffer per well.[21] For each wash, allow the buffer to sit in the wells for 3-5 minutes before aspirating.[7]
-
After the final wash, tap the inverted plate on a clean paper towel to remove any residual buffer.
-
The plate is now blocked and ready for the addition of this compound or other subsequent reagents.
Protocol 2: Testing for Non-Specific Binding
This experiment helps determine the extent of NSB in your assay system.
Materials:
-
Your complete assay buffer system.
-
This compound.
-
Control wells (not coated with your specific capture molecule) and Test wells (coated with your specific capture molecule).
-
Detection reagents.
Procedure:
-
Prepare a set of wells that have undergone the entire assay procedure except for the coating of the specific capture molecule (e.g., target protein or antibody). These are your "NSB Control" wells.
-
Prepare another set of wells with the specific capture molecule coated as usual. These are your "Test" wells.
-
Block all wells (NSB Control and Test) using your standard blocking protocol.
-
Add this compound (at the concentration used in your assay) to all wells.
-
Incubate and wash all wells according to your standard assay protocol.
-
Add detection reagents to all wells and measure the signal.
-
Analysis: The signal generated in the "NSB Control" wells is a direct measure of the binding of this compound to the blocked plate surface. A high signal in these wells indicates a significant NSB problem that needs to be addressed by optimizing blocking, washing, or buffer composition.[11]
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clyte.tech [clyte.tech]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. Non-covalent interaction - Wikipedia [en.wikipedia.org]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biocompare.com [biocompare.com]
- 14. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 15. Blocking reagents [abcam.com]
- 16. ELISA Buffers and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. biocompare.com [biocompare.com]
- 19. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 20. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 21. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Technical Support Center: 2-Biphenyl Isothiocyanate-Based Sequencing
Welcome to the technical support center for 2-Biphenyl isothiocyanate (2-BITC)-based peptide and protein sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this reagent in Edman degradation.
Troubleshooting Guide
This guide addresses common problems encountered during N-terminal sequencing using this compound, offering potential causes and step-by-step solutions to mitigate these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Phenylthiohydantoin (PTH)-Amino Acid Signal | Incomplete Coupling Reaction: The bulky biphenyl group of 2-BITC can cause steric hindrance, slowing down the reaction with the N-terminal amino acid compared to the standard Phenyl isothiocyanate (PITC).[1] Degradation of 2-BITC: Like other isothiocyanates, 2-BITC is sensitive to moisture and can degrade, reducing its reactivity.[2] N-terminal Blocking: The N-terminus of the peptide is chemically modified (e.g., acetylated), preventing the coupling reaction.[1] | 1. Optimize Coupling Conditions: - Increase Reaction Time: As a starting point, double the standard coupling time used for PITC. - Increase Reagent Concentration: Use a higher molar excess of 2-BITC to drive the reaction forward. - Adjust Temperature: Empirically test a range of temperatures (e.g., 45°C to 55°C), balancing increased reaction rate with potential reagent degradation.[1] 2. Ensure Anhydrous Conditions: Use freshly opened, high-purity 2-BITC and anhydrous-grade solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Verify Free N-terminus: Before sequencing, confirm the presence of a free N-terminus using a method like the ninhydrin test. If blocked, consider chemical or enzymatic deblocking methods.[1] |
| Decreasing Signal Over Multiple Cycles | Cumulative Yield Loss: This is an inherent limitation of Edman degradation, potentially exacerbated by the bulky 2-BITC, which may lead to less efficient coupling or cleavage in each cycle.[1] Peptide Washout: Small, hydrophilic peptides may be lost during the solvent extraction steps. Hydrolysis of Peptide Backbone: Presence of water during the acidic cleavage step can lead to non-specific peptide bond cleavage. | 1. Optimize Each Step for Maximum Yield: Ensure both coupling and cleavage reactions go to completion. 2. Immobilize the Peptide: For small or hydrophilic peptides, consider covalent attachment to a solid support to prevent washout. 3. Use Anhydrous Acid for Cleavage: Ensure the trifluoroacetic acid (TFA) used for cleavage is strictly anhydrous.[3] |
| Appearance of Unexpected Peaks in HPLC | Side Reactions: The steric bulk and hydrophobicity of the biphenyl group may promote side reactions. Impure 2-BITC Reagent: Contaminants in the 2-BITC reagent can lead to additional peaks. Incomplete Conversion to PTH-Amino Acid: The intermediate anilinothiazolinone (ATZ)-amino acid may not be fully converted to the stable PTH-derivative. | 1. Optimize Reaction Conditions: Adhere strictly to optimized times and temperatures to minimize side product formation. 2. Verify Reagent Purity: Use HPLC-grade 2-BITC and verify its purity before use if possible.[1] 3. Ensure Complete Conversion: Optimize the conversion step by adjusting the time, temperature, and acidity to ensure the ATZ-derivative is fully converted to the PTH-amino acid.[3] |
| Poor Resolution of PTH-Amino Acids in HPLC | Suboptimal HPLC Conditions: The chromatographic method may not be suitable for separating the more hydrophobic 2-biphenylthiohydantoin (BPTH)-amino acid derivatives. | 1. Optimize HPLC Gradient: A shallower elution gradient can improve the separation of closely eluting peaks.[1] 2. Modify Mobile Phase: Adjust the composition of the organic and aqueous phases to improve resolution. 3. Consider a Different Stationary Phase: A column with a different chemistry may be required to effectively separate the hydrophobic BPTH-amino acids. |
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using this compound (2-BITC) over the standard Phenyl isothiocyanate (PITC)?
A1: The primary theoretical advantage of 2-BITC is the potential for increased sensitivity. The biphenyl group provides a larger chromophore than the single phenyl ring in PITC, which could lead to a stronger UV signal for the resulting BPTH-amino acid derivatives during HPLC analysis, potentially allowing for the sequencing of smaller amounts of protein.
Q2: What are the main challenges associated with using 2-BITC in Edman degradation?
A2: The main challenges stem from the bulky and hydrophobic nature of the biphenyl group. This can lead to:
-
Slower reaction kinetics (incomplete coupling): Steric hindrance can impede the reaction with the N-terminal amino group.[1]
-
Reduced solubility: 2-BITC and the resulting BPTH-derivatives may have lower solubility in the reaction and extraction solvents.
-
Potential for side reactions: The increased steric bulk might alter reaction pathways, leading to unexpected byproducts.[1]
-
Chromatographic difficulties: The increased hydrophobicity of the BPTH-amino acids may require significant optimization of HPLC conditions for proper separation.
Q3: How does the stability of 2-BITC compare to PITC?
Q4: My sequencing reaction stops after a few cycles when using 2-BITC. What could be the problem?
A4: This issue, known as premature termination, can be caused by several factors when using a bulky reagent like 2-BITC. The progressive decrease in yield per cycle might be more pronounced due to incomplete coupling or cleavage.[1] Additionally, the accumulation of hydrophobic side products could inhibit subsequent reaction steps. It is also possible that the peptide contains a modified amino acid or a difficult-to-sequence residue like proline.[2]
Q5: I am observing multiple peaks in the first cycle of my sequencing run. What is the likely cause?
A5: Multiple peaks in the initial cycle can arise from impurities in the 2-BITC reagent or the peptide sample itself.[1] It is also possible that degradation of the 2-BITC has led to side reactions and the formation of various byproducts.[2] Ensure the purity of both your reagent and sample before starting the experiment.
Experimental Protocols
Protocol 1: N-Terminal Coupling with this compound
This protocol outlines the initial coupling step of Edman degradation using 2-BITC.
Materials:
-
Purified peptide sample (10-100 picomoles)
-
Coupling buffer (e.g., 50 mM borate buffer, pH 9.0, in 50% acetonitrile)
-
This compound (2-BITC) solution (e.g., 5% v/v in anhydrous acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the peptide sample in the coupling buffer in a micro-reaction vial.
-
Add a 10- to 20-fold molar excess of the 2-BITC solution to the peptide solution.
-
Gently mix and incubate the reaction at 45-55°C for 45-60 minutes. Note: Optimal time and temperature should be determined empirically.
-
Dry the sample completely under a stream of inert gas or in a vacuum centrifuge.
Protocol 2: Cleavage and Conversion
This protocol describes the cleavage of the N-terminal amino acid and its conversion to the stable BPTH-derivative.
Materials:
-
Dried peptide from the coupling reaction
-
Anhydrous trifluoroacetic acid (TFA)
-
Extraction solvent (e.g., heptane/ethyl acetate mixture)
-
Conversion solution (e.g., 1N HCl)
Procedure:
-
Cleavage: Add anhydrous TFA to the dried sample, and incubate at 45-55°C for 10-15 minutes to cleave the N-terminal amino acid derivative.
-
Dry the sample under a stream of inert gas.
-
Extraction: Resuspend the sample in a suitable solvent and extract the cleaved anilinothiazolinone (ATZ)-amino acid with the extraction solvent. The remaining peptide is dried for the next cycle.
-
Conversion: Dry the extracted ATZ-amino acid. Add the conversion solution and incubate at 80°C for 10 minutes to convert it to the more stable BPTH-amino acid.
-
Dry the sample completely before redissolving in a suitable solvent for HPLC analysis.
Visualization of Workflows and Pathways
Edman Degradation Workflow with 2-BITC
Caption: Workflow of a single Edman degradation cycle using 2-BITC.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low signal issues.
References
Validation & Comparative
A Comparative Guide to N-Terminal Sequencing Reagents: 2-Biphenyl Isothiocyanate vs. Phenyl Isothiocyanate (PITC)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reagents for Edman Degradation
The precise determination of the N-terminal amino acid sequence of proteins and peptides is a critical aspect of proteomics, drug development, and biomedical research. The Edman degradation, a robust chemical method for sequential N-terminal sequencing, relies on the use of an isothiocyanate reagent to label and cleave the N-terminal amino acid. For decades, Phenyl isothiocyanate (PITC) has been the gold-standard reagent for this purpose. This guide provides a detailed comparison of the well-established PITC with a potential, though less studied, alternative: 2-Biphenyl isothiocyanate.
This comparison will delve into the established performance of PITC, supported by extensive experimental data, and provide a theoretical assessment of this compound based on its chemical structure. Due to a lack of published experimental data on the use of this compound for protein sequencing, its performance characteristics are projected based on fundamental chemical principles and the known properties of biphenyl compounds.
Performance Comparison: A Tale of the Established vs. the Theoretical
The efficacy of an isothiocyanate reagent in Edman degradation is determined by several key factors: the efficiency of its reaction with the N-terminal amino group (coupling), the ease of cleavage of the derivatized amino acid, the stability of the resulting thiohydantoin derivative, and the sensitivity of its detection.
| Performance Metric | Phenyl Isothiocyanate (PITC) | This compound (Theoretical) |
| Coupling Efficiency | High and well-characterized with various amino acids.[1] | Potentially high due to the electrophilic nature of the isothiocyanate group. Steric hindrance from the additional phenyl ring might slightly reduce reaction rates compared to PITC. |
| Cleavage Efficiency | Efficient under anhydrous acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative.[1] | Expected to be efficient under similar acidic conditions. The electronic effects of the biphenyl group are unlikely to significantly alter the cleavage mechanism. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are relatively stable and have been extensively studied.[1] | Biphenylthiohydantoin (BPTH)-amino acids are expected to be stable. Their increased hydrophobicity might influence solubility and chromatographic behavior. |
| Detection Sensitivity | PTH-amino acids are readily detected by HPLC with UV detection (approx. 254 nm) due to the phenyl chromophore.[1] | The biphenyl chromophore is expected to have a higher molar absorptivity and a potential bathochromic shift (shift to longer wavelengths) in its UV absorption spectrum, which could lead to enhanced detection sensitivity. |
| Byproduct Formation | The Edman degradation with PITC is a highly optimized process with minimal byproduct formation in automated sequencers.[1] | Potential for different side reactions or byproducts due to the presence of the second phenyl ring cannot be ruled out without experimental data. |
| Established Protocols | Numerous well-established manual and automated protocols are available.[1] | No established protocols for protein sequencing currently exist. |
Experimental Protocols
Phenyl Isothiocyanate (PITC) Based Edman Degradation (Manual Protocol)
This protocol outlines the fundamental steps of manual Edman degradation using PITC. Automated sequencers follow a similar chemical workflow.
Materials:
-
Peptide or protein sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine in appropriate ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane/Ethyl acetate for washing
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling:
-
Dissolve the peptide sample in the coupling buffer in a reaction vial.
-
Add the PITC solution and incubate to form the phenylthiocarbamoyl (PTC)-peptide.
-
-
Washing:
-
Dry the sample under a stream of nitrogen.
-
Wash the dried PTC-peptide with heptane/ethyl acetate to remove excess PITC and byproducts.
-
Dry the sample again.
-
-
Cleavage:
-
Add anhydrous TFA to the dried PTC-peptide.
-
Incubate to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Dry the sample under nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid with an organic solvent (e.g., butyl chloride). The remaining peptide is left for the next cycle.
-
-
Conversion:
-
The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by heating in an aqueous acid.
-
-
Identification:
-
The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.
-
Hypothetical Protocol for this compound
No established protocol exists for this compound in protein sequencing. A hypothetical protocol would likely follow the same fundamental steps as the PITC protocol, with potential modifications to account for differences in reactivity and the properties of the resulting biphenylthiohydantoin (BPTH)-amino acid derivatives. Optimization of coupling and cleavage times, as well as the HPLC separation method for BPTH-amino acids, would be necessary.
Visualizing the Sequencing Workflow
The following diagrams illustrate the logical flow of the Edman degradation process for both PITC and a hypothetical workflow for this compound.
Caption: Workflow of PITC-based Edman Degradation.
Caption: Hypothetical Workflow for this compound.
Conclusion
Phenyl isothiocyanate (PITC) remains the undisputed standard for N-terminal protein sequencing via Edman degradation, supported by a vast body of literature and well-established, highly efficient automated protocols. Its performance is predictable and reliable, making it the go-to reagent for routine sequencing applications.
The potential of this compound as a sequencing reagent is, at present, purely theoretical. The addition of a second phenyl ring to the isothiocyanate structure suggests the possibility of enhanced UV detection, which could translate to higher sensitivity. However, this potential advantage is accompanied by uncertainties regarding its reactivity, the chromatographic behavior of its derivatives, and the potential for increased steric hindrance.
For researchers and drug development professionals requiring robust and validated N-terminal sequencing, PITC is the unequivocal choice. The exploration of this compound would necessitate significant foundational research to establish its efficacy and develop optimized protocols. While it presents an interesting avenue for potentially improving detection sensitivity, it currently remains an unproven alternative to the highly reliable and well-understood PITC. Further experimental investigation is required to determine if the theoretical advantages of this compound can be realized in practice.
References
A Researcher's Guide to Protein Labeling: Evaluating Alternatives to 2-Biphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of experimental biology, enabling the study of protein function, localization, and interactions. While 2-Biphenyl isothiocyanate has its applications, a diverse landscape of alternative reagents offers a range of specificities, efficiencies, and functionalities. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal tool for your research needs.
Executive Summary
The choice of a protein labeling reagent is dictated by the specific amino acid residue to be targeted, the desired stability of the resulting bond, and the downstream application of the labeled protein. Isothiocyanates, including this compound, primarily target primary amines on lysine residues and the N-terminus of a protein, forming a stable thiourea bond. However, alternatives such as N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry reagents provide a broader toolkit for protein modification, each with distinct advantages and disadvantages. NHS esters also target primary amines but form a highly stable amide bond, often with faster reaction kinetics than isothiocyanates. Maleimides, in contrast, offer high specificity for sulfhydryl groups on cysteine residues. For unparalleled specificity and bioorthogonality, click chemistry has emerged as a powerful two-step labeling strategy.
Performance Comparison of Protein Labeling Reagents
The selection of a labeling reagent should be a data-driven decision. The following table summarizes key performance characteristics of the major classes of protein labeling reagents.
| Feature | Isothiocyanates (e.g., FITC, RBITC) | N-Hydroxysuccinimide (NHS) Esters | Maleimides | Click Chemistry (Copper-Catalyzed) |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | Bioorthogonal handle (e.g., azide, alkyne) |
| Resulting Bond | Thiourea | Amide | Thioether | Triazole |
| Bond Stability | Reasonably stable | Highly stable[1] | Stable | Highly stable |
| Optimal Reaction pH | 9.0 - 11.0 (for amine specificity)[1] | 7.2 - 8.5[1] | 6.5 - 7.5[2] | 4.0 - 11.0[3][4] |
| Reaction Speed | Generally slower than NHS esters[1] | Fast (minutes to a few hours)[1] | Fast | Very fast (minutes)[5] |
| Primary Side Reaction | Reaction with thiols (at lower pH)[1] | Hydrolysis of the ester[1] | Reaction with amines (at pH > 7.5)[2] | Minimal in biological systems |
| Selectivity | pH-dependent; can react with thiols at neutral pH[1] | High for primary amines[1] | High for thiols at optimal pH[6] | Extremely high (bioorthogonal)[3][7] |
In-Depth Analysis of Alternatives
N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most popular amine-reactive labeling reagents due to their ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions.[1] This reaction is generally faster and occurs at a lower pH than the corresponding isothiocyanate reaction, which can be advantageous for proteins sensitive to high pH.[1] However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the labeling reaction and reduce efficiency.[1]
Maleimides
For researchers wishing to target cysteine residues specifically, maleimides are the reagent of choice. They react with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.[6][8] This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[2] It is important to note that many cysteine residues in proteins exist as disulfide bonds and require reduction prior to labeling.[6][9]
Click Chemistry
Click chemistry represents a paradigm shift in bioconjugation, offering exceptional specificity and efficiency.[3][7] This two-step process first involves the introduction of a bioorthogonal functional group (an azide or an alkyne) into the protein, either through metabolic labeling or by reaction with a functionalized NHS ester.[10] The second step is the highly specific and rapid copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to a reporter molecule containing the complementary functional group.[10][11] The resulting triazole linkage is extremely stable, and the reaction is bioorthogonal, meaning it does not interfere with native cellular processes.[3][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein labeling. Below are representative protocols for the key alternative labeling chemistries.
Protocol 1: Protein Labeling with an N-Hydroxysuccinimide (NHS) Ester
Objective: To covalently label a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5
-
NHS ester reagent (e.g., CyDye® NHS Esters)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Size-exclusion chromatography column for purification
Methodology:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[12]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[12]
-
Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[10]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.[2]
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-100 mM.[13]
-
Purification: Remove unreacted label and byproducts by size-exclusion chromatography.[2][14]
Protocol 2: Cysteine-Specific Labeling with a Maleimide
Objective: To specifically label cysteine residues on a protein with a maleimide-functionalized molecule.
Materials:
-
Protein of interest in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5
-
Reducing agent (e.g., TCEP)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column for purification
Methodology:
-
Protein Reduction (if necessary): If the target cysteines are in a disulfide bond, reduce the protein by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature.[15]
-
Protein Preparation: Ensure the protein is in a degassed buffer at a concentration of 1-10 mg/mL.[9]
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 1-10 mg/mL.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution with gentle stirring.[2][15]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if necessary.[15]
-
Purification: Purify the labeled protein from excess maleimide and reducing agent using a size-exclusion chromatography column.[6][9]
Protocol 3: Two-Step Protein Labeling via Click Chemistry (CuAAC)
Objective: To label a protein with a reporter molecule using a copper-catalyzed click reaction.
Part 1: Introduction of a Bioorthogonal Handle (Azide)
-
Labeling with Azido-NHS Ester: Follow the protocol for NHS ester labeling (Protocol 1), substituting the labeling reagent with an azido-NHS ester.
-
Purification: Remove the unreacted azido-NHS ester using a desalting column. The azido-labeled protein is now ready for the click reaction.[10]
Part 2: Copper-Catalyzed Click Reaction
Materials:
-
Azido-labeled protein in PBS, pH 7.4
-
Alkyne-functionalized reporter molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
Methodology:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the azido-labeled protein, alkyne-functionalized reporter (in molar excess), copper(II) sulfate, and the chelating ligand.[5][16]
-
Initiate Reaction: Add the reducing agent to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.[16]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]
-
Purification: Purify the labeled protein using a desalting column or other appropriate chromatographic method to remove the catalyst and excess reporter molecule.
Visualizing Experimental Workflows and Applications
The utility of labeled proteins is realized in a multitude of downstream applications. The following diagrams illustrate a general experimental workflow for protein labeling and subsequent use in common immunoassays.
Caption: General workflow for protein labeling and downstream application.
Labeled proteins are fundamental tools in immunoassays for the detection and quantification of specific analytes.
Caption: Application of labeled antibodies in ELISA and Western Blotting.
Conclusion
While this compound and other isothiocyanates are effective for labeling primary amines, the modern protein chemist has a wide array of powerful alternatives at their disposal. NHS esters offer a more rapid and stable means of labeling amines at a lower pH. For exquisite specificity towards cysteine residues, maleimides are the clear choice. Finally, for the ultimate in precision and bioorthogonality, click chemistry provides a versatile and robust platform. By carefully considering the target residue, desired bond stability, and the specific demands of the downstream application, researchers can select the optimal labeling strategy to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. vectorlabs.com [vectorlabs.com]
Validation of 2-Biphenyl Isothiocyanate (2-BITC) Labeling by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein and peptide analysis by mass spectrometry, N-terminal derivatization is a critical step for enhancing ionization efficiency, facilitating confident peptide identification, and enabling quantification. While a variety of reagents are available, this guide provides a comparative analysis of 2-Biphenyl isothiocyanate (2-BITC) for labeling the N-terminus of peptides and proteins, benchmarked against other commonly employed isothiocyanate reagents and alternative labeling strategies. This comparison is based on currently available data and established principles of mass spectrometry.
Comparison of N-Terminal Labeling Reagents
The selection of an appropriate labeling reagent is contingent on the specific analytical goal, whether it be straightforward sequencing, quantitative proteomics, or the characterization of post-translational modifications. Isothiocyanates, including 2-BITC, react with the primary amine at the N-terminus of a peptide, introducing a tag that can influence its behavior in the mass spectrometer.
| Feature | This compound (2-BITC) | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | Dimethyl Labeling |
| Target Group | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine |
| Reaction Principle | Thiourea formation | Thiourea formation | Thiourea formation | Reductive amination |
| Mass Shift (Monoisotopic) | 211.06 Da | 135.02 Da | 389.04 Da | 28.03 Da (light), 32.06 Da (heavy) |
| Key Advantage | Potentially enhanced hydrophobicity for improved chromatographic separation. | Well-established for Edman degradation and mass spectrometry. | Provides fluorescence for orthogonal detection. | Simple, cost-effective, and suitable for quantitative proteomics. |
| Considerations | Limited published data on performance in mass spectrometry. | Can suppress ionization efficiency in some cases. | Large mass shift can complicate spectral interpretation. | Labels both N-terminus and lysine residues, which can complicate data analysis for some applications. |
Experimental Protocols
A generalized protocol for the derivatization of peptides with isothiocyanate reagents for mass spectrometry analysis is provided below. Specific reaction conditions, such as reagent concentration, temperature, and incubation time, may require optimization for 2-BITC based on empirical testing.
General Isothiocyanate Labeling Protocol for Mass Spectrometry
-
Sample Preparation: Ensure the peptide or protein sample is in a basic buffer (pH 8.0-9.0), such as ammonium bicarbonate or triethylammonium bicarbonate, to facilitate the reaction with the isothiocyanate. The sample should be free of primary amine-containing contaminants (e.g., Tris buffer).
-
Reagent Preparation: Prepare a fresh stock solution of the isothiocyanate reagent (e.g., 2-BITC) in an anhydrous organic solvent like acetonitrile or dimethylformamide.
-
Labeling Reaction: Add the isothiocyanate solution to the peptide/protein solution in a molar excess (typically 10- to 50-fold). Vortex the mixture gently and incubate at room temperature or slightly elevated temperature (e.g., 37°C) for 1-2 hours.
-
Quenching: Quench any unreacted isothiocyanate by adding a primary amine-containing reagent, such as hydroxylamine or ammonium bicarbonate.
-
Sample Cleanup: Remove excess reagent and salts using a suitable method, such as solid-phase extraction (e.g., C18 ZipTips®) or dialysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased hydrophobicity from the biphenyl group of 2-BITC may necessitate adjustments to the chromatographic gradient.
Mass Spectrometry Validation Workflow
The validation of 2-BITC labeling can be systematically approached using mass spectrometry. The following workflow outlines the key steps.
Data Presentation and Interpretation
A key aspect of validating 2-BITC labeling is the analysis of the resulting mass spectra. Derivatization with an isothiocyanate reagent influences the fragmentation of peptides during MS/MS analysis.
Expected Fragmentation:
Isothiocyanate-labeled peptides often exhibit characteristic fragmentation patterns. Upon collision-induced dissociation (CID), a prominent neutral loss of the isothiocyanate group or a fragment thereof can be observed. For 2-BITC, a neutral loss corresponding to the biphenyl isothiocyanate moiety would be a strong indicator of successful labeling. Additionally, the presence of the biphenyl group may influence the relative abundance of b- and y-ions, potentially favoring the formation of certain fragment ions that can aid in sequence confirmation.
Quantitative Analysis:
To assess labeling efficiency, a known amount of a standard peptide can be labeled with 2-BITC and analyzed by LC-MS. The ratio of the peak area of the labeled peptide to the sum of the peak areas of the labeled and unlabeled peptide provides a measure of the reaction's completeness. This can be compared to the efficiency of other labeling reagents under identical conditions.
Conclusion
While this compound presents a potentially valuable tool for N-terminal peptide derivatization due to the hydrophobicity imparted by the biphenyl group, comprehensive, publicly available data directly comparing its performance to other reagents in mass spectrometry is currently limited. The provided guide offers a framework for the systematic validation of 2-BITC labeling. Researchers and drug development professionals are encouraged to perform in-house comparisons to determine the optimal labeling strategy for their specific applications, paying close attention to labeling efficiency, impact on chromatographic separation, and the resulting fragmentation patterns in mass spectrometry analysis. Further studies are warranted to fully elucidate the advantages and potential limitations of 2-BITC in the field of proteomics.
A Comparative Analysis of Isothiocyanate Labeling Reagents for Biological Research
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules with fluorescent probes is an indispensable technique. Isothiocyanate reagents, which react with primary amines on target molecules, have long been a staple for such applications. This guide provides an objective comparison of the performance of several common isothiocyanate labeling reagents, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.
Performance Comparison of Isothiocyanate Labeling Reagents
The selection of an appropriate isothiocyanate labeling reagent depends on several factors, including the spectral requirements of the experiment, the desired brightness of the signal, and the photostability needed for imaging applications. The following table summarizes the key photophysical properties of four common isothiocyanate-based dyes: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Eosin-5-isothiocyanate, and Erythrosin B isothiocyanate.
| Property | Fluorescein isothiocyanate (FITC) | Tetramethylrhodamine isothiocyanate (TRITC) | Eosin-5-isothiocyanate | Erythrosin B isothiocyanate |
| Excitation Maximum (nm) | ~495[1] | ~557-560[2] | ~521-530[3] | ~526-529 (for Erythrosin B)[4] |
| Emission Maximum (nm) | ~519-525[1] | ~576-590[2] | ~544[3] | Not specified in search results |
| Molar Extinction Coeff. | ~75,000 | ~100,000 (in methanol) | ~95,000 | ~82,500 (for Erythrosin B)[4][5] |
| Quantum Yield | ~0.92 | High, but data not consistently available | 0.57 (singlet oxygen) | Not specified in search results |
| Color of Emitted Light | Green | Red-Orange | Orange-Red | Red |
| Photostability | Prone to photobleaching[1][6] | Generally more photostable than FITC | Moderate | Moderate |
| pH Sensitivity | Fluorescence is pH-sensitive | More stable across a wider pH range[2] | Moderate | Moderate |
The Chemistry of Isothiocyanate Labeling
The fundamental principle behind isothiocyanate labeling is the reaction between the isothiocyanate group (-N=C=S) of the dye and the primary amine groups (-NH2) on the protein.[7] This reaction primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a stable thiourea bond.[7] This covalent linkage ensures that the fluorescent label remains attached to the protein during subsequent experimental manipulations. The reaction is most efficient under alkaline conditions (pH 8-9.5), which deprotonates the primary amines, making them more nucleophilic.[8] It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target protein for the labeling reagent.[9]
Caption: Chemical reaction of isothiocyanate with a primary amine.
Experimental Protocol for Protein Labeling with Isothiocyanates
This protocol provides a general procedure for labeling proteins with isothiocyanate reagents like FITC or TRITC. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein and dye combination.
Materials:
-
Protein of interest (at least 2 mg/mL)
-
Isothiocyanate labeling reagent (e.g., FITC, TRITC)
-
Amine-free reaction buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 50 mM NH4Cl or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a concentration of at least 2 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), dialyze it against an appropriate amine-free buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of 1 mg/mL. This solution should be prepared fresh for each labeling reaction.
-
-
Labeling Reaction:
-
Slowly add the dissolved isothiocyanate solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to stop the labeling reaction by reacting with any excess isothiocyanate. Incubate for 1-2 hours at 4°C.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the fluorophore.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.[9]
-
The DOL is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
-
Experimental Workflow and a Relevant Signaling Pathway
The following diagrams illustrate the general experimental workflow for protein labeling with isothiocyanates and a representative signaling pathway where such labeled proteins might be used for visualization and analysis.
Caption: General workflow for protein labeling with isothiocyanates.
Caption: A generic receptor tyrosine kinase signaling pathway.
Conclusion
Isothiocyanate-based labeling reagents remain a valuable and cost-effective tool for the fluorescent labeling of proteins and other biomolecules. While newer generations of dyes may offer superior photostability and pH insensitivity, the well-established protocols and diverse spectral properties of isothiocyanates like FITC and TRITC ensure their continued relevance in a wide range of biological research applications. Careful consideration of the specific experimental requirements and the inherent properties of each dye will enable researchers to select the most appropriate reagent for their needs, leading to robust and reliable experimental outcomes.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 3. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 5. Solved The food dye Erythrosin B (FD&C red #3) has a molar | Chegg.com [chegg.com]
- 6. celljournal.org [celljournal.org]
- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 8. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to 2-Biphenyl Isothiocyanate and Phenyl Isothiocyanate Derivatization Methods for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isothiocyanate Derivatization Reagents for Enhanced Analyte Detection.
In the realm of analytical chemistry, particularly in chromatography, derivatization is a key strategy to enhance the detectability and separation of target analytes. For compounds containing primary and secondary amine functional groups, such as amino acids, peptides, and pharmaceuticals, isothiocyanates are a widely used class of derivatizing agents. This guide provides a comprehensive cross-validation of two such reagents: the well-established Phenyl isothiocyanate (PITC) and the alternative, 2-Biphenyl isothiocyanate.
This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to select the most appropriate derivatization strategy for their specific analytical needs. The guide will delve into a detailed comparison of their reaction protocols, performance metrics, and the inherent advantages and disadvantages of their chemical structures, supported by available experimental data.
Performance Comparison: this compound vs. Phenyl Isothiocyanate
The choice of a derivatization reagent is critical and depends on several factors, including reaction efficiency, stability of the resulting derivative, and the sensitivity of detection. While Phenyl isothiocyanate (PITC) is a well-characterized and extensively used reagent, this compound offers potential advantages due to its extended aromatic system. Below is a summary of key performance parameters for both reagents. It is important to note that while extensive data is available for PITC, the data for this compound is less documented in publicly available literature.
| Performance Parameter | This compound | Phenyl Isothiocyanate (PITC) |
| Reaction Time | Estimated: 10 - 30 minutes at room temperature (inferred from PITC) | 5 - 20 minutes at room temperature.[1][2] |
| Reaction Temperature | Typically room temperature | Room temperature.[1][2] |
| Derivative Stability | Theoretically stable due to the robust thiourea linkage. | PITC derivatives (PTC-amino acids) are stable enough for automated analysis and can be stored for weeks at -20°C.[1][2] |
| Detection Method | HPLC-UV, HPLC-MS | HPLC-UV (typically at 254 nm), HPLC-MS.[1][3] |
| Limit of Detection (LOD) | Expected to be in the low picomole to femtomole range, potentially lower than PITC with fluorescence detection. | Picomole quantities are routinely detected by HPLC-UV.[4] LODs in HPLC-MS can range from 111 to 816 pmol/µL.[2] |
| Limit of Quantification (LOQ) | Expected to be in a similar or slightly better range than PITC. | LOQs in HPLC-MS can range from 311 to 2721 pmol/µL.[2] |
| Chromatographic Properties | The biphenyl group is expected to increase the hydrophobicity of the derivative, leading to stronger retention on reversed-phase columns. This could improve separation of polar analytes. | Provides good chromatographic separation of derivatized amino acids on reversed-phase columns.[1] |
| Potential for Chiral Separations | The bulky biphenyl group may offer better diastereomeric resolution for chiral analytes. | Used for chiral separations, but resolution may vary depending on the analyte. |
| Fluorescence Properties | Biphenyl derivatives are known to be fluorescent, which could enable highly sensitive fluorescence detection. | PITC derivatives are primarily detected by UV absorbance; they are not strongly fluorescent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for derivatization using PITC, which can be adapted for this compound.
Phenyl Isothiocyanate (PITC) Derivatization Protocol for Amino Acids
This protocol is a widely accepted method for the pre-column derivatization of amino acids for HPLC analysis.
Reagents:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (10:5:2:3 v/v/v/v).[4]
-
Phenyl isothiocyanate (PITC)
-
Sample: Dried amino acid standards or hydrolyzed protein/peptide samples.
-
Drying Agent: High-purity nitrogen gas or a vacuum concentrator.
-
Reconstitution Solution: 0.05 M Ammonium acetate, pH 6.8.[1]
Procedure:
-
Sample Preparation: Dry the amino acid sample completely in a reaction vial under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Add 100 µL of the coupling solution to the dried sample and vortex to dissolve.
-
Add 5 µL of PITC to the solution.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.[1]
-
-
Removal of Excess Reagent: Evaporate the sample to dryness under high vacuum to remove excess PITC and coupling solvents.[1]
-
Sample Reconstitution: Dissolve the dried phenylthiocarbamyl (PTC) amino acid derivatives in a suitable volume of the reconstitution solution for HPLC injection.[1]
Adaptation for this compound Derivatization
-
Reagent Concentration: The molar ratio of this compound to the analyte may need to be optimized.
-
Reaction Time and Temperature: While room temperature and a short reaction time are likely sufficient, these parameters should be evaluated to ensure complete derivatization.
-
Solvent System: The solubility of this compound and its derivatives might differ from PITC. The composition of the coupling and reconstitution solutions may need adjustment.
-
Detection Wavelength: The UV absorbance maximum of the 2-biphenylthiocarbamyl derivatives should be determined to optimize detector settings. For fluorescence detection, excitation and emission maxima will need to be established.
Visualizing the Derivatization Workflow
The following diagrams illustrate the chemical reaction and the general experimental workflow for isothiocyanate derivatization.
Conclusion: Making an Informed Choice
Both this compound and Phenyl isothiocyanate are effective derivatizing agents for the analysis of amine-containing compounds.
Phenyl isothiocyanate (PITC) is a reliable and well-documented choice for routine analyses. Its primary advantages are the extensive body of literature supporting its use, predictable performance, and the stability of its derivatives.[1][4][5]
This compound , while less studied, presents compelling theoretical advantages. The extended aromaticity of the biphenyl group is expected to enhance the hydrophobicity of the derivatives, potentially leading to improved chromatographic resolution, especially for polar analytes. Furthermore, the inherent fluorescence of biphenyl compounds suggests that this compound derivatives could be detected with significantly higher sensitivity using fluorescence detectors compared to the UV detection typically used for PITC derivatives. The bulkier nature of the biphenyl moiety may also provide superior steric hindrance, which could be beneficial for the chiral separation of enantiomers.
Ultimately, the choice between these two reagents will depend on the specific requirements of the analysis. For established methods where high sensitivity is not the primary concern, PITC remains a robust and dependable option. However, for applications demanding enhanced separation of complex mixtures, improved resolution of chiral compounds, or higher sensitivity through fluorescence detection, this compound is a promising alternative that warrants further investigation and method development. Researchers are encouraged to evaluate both reagents based on their analytical goals to achieve optimal performance.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
Performance Showdown: Isothiocyanate Derivatization vs. "Dilute-and-Shoot" for Amine Analysis in Modern Analytical Platforms
For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Pre-column derivatization using isothiocyanates is a long-established technique to enhance the chromatographic retention and detection of these otherwise difficult-to-analyze molecules. This guide provides an objective comparison of the performance of isothiocyanate-based derivatization, primarily focusing on the widely documented Phenyl isothiocyanate (PITC), against a more straightforward "dilute-and-shoot" approach, supported by experimental data from various analytical platforms.
Executive Summary
Isothiocyanate derivatization, particularly with PITC, significantly improves the chromatographic separation of isomers and enhances the ionization efficiency of amine-containing metabolites in mass spectrometry-based platforms.[1][2] This leads to reduced carryover and potentially lower limits of quantification (LLOQ) for derivatized compounds in pure solutions.[1][2] However, the derivatization process adds complexity and potential for error to the sample preparation workflow.[1][2] Conversely, the "dilute-and-shoot" method offers a simpler, faster, and less error-prone workflow, performing particularly well for non-derivatized compounds.[1][2] The choice between these methods will ultimately depend on the specific analytical goals, the nature of the analytes, and the required sensitivity.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of PITC derivatization in comparison to a "dilute-and-shoot" method on an LC-MS/MS platform.
Table 1: Comparison of Lower Limits of Quantification (LLOQ)
| Performance Parameter | PITC Derivatization Method | "Dilute-and-Shoot" Method | Key Observations |
| Lower Limit of Quantification (LLOQ) | Reduced for derivatized compounds in pure solutions.[1][2] | Generally lower for non-derivatized compounds in plasma.[1][2] | The dilution factor in the PITC method can lead to similar or higher LLOQs in complex matrices like plasma.[1][2] |
Table 2: Method Characteristics and Performance
| Performance Parameter | PITC Derivatization Method | "Dilute-and-Shoot" Method |
| Linearity | Validated and established. | Method demonstrates linearity. |
| Repeatability | Validated and established. | Good reproducibility. |
| Recovery | Validated and established. | High recovery reported for some analytes. |
| Chromatographic Separation | Improved separation of isomers.[1][2] | May have limitations with isomeric separation. |
| Carryover | Reduced carryover.[1][2] | Potentially higher carryover. |
| Matrix Effects | Can introduce challenges.[1][2] | Can be a factor, but the method is less complex. |
| Error Proneness | More error-prone due to multiple steps.[3] | Less error-prone due to simpler workflow.[3] |
| Sample Preparation Complexity | More complex and time-consuming.[3] | Simpler and faster.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following are representative experimental protocols for PITC derivatization and the "dilute-and-shoot" method for the analysis of amine-containing metabolites in plasma.
Protocol 1: PITC Derivatization for LC-MS/MS Analysis
This protocol is adapted for the derivatization of amino acids and biogenic amines in plasma samples.[1]
Materials:
-
Phenyl isothiocyanate (PITC)
-
Methanol
-
Pyridine
-
Water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 50 µL of plasma, add an internal standard solution.
-
Protein Precipitation: Add 150 µL of methanol, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Derivatization:
-
Add 20 µL of a freshly prepared solution of PITC in a mixture of methanol and pyridine.
-
Vortex thoroughly.
-
Incubate at room temperature for 20 minutes.
-
-
Solvent Removal: Evaporate the derivatization reagent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Protocol 2: "Dilute-and-Shoot" for LC-MS/MS Analysis
This protocol provides a simplified workflow for the analysis of amine-containing metabolites.[1]
Materials:
-
Methanol (or other suitable organic solvent)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 50 µL of plasma, add an internal standard solution.
-
Dilution and Protein Precipitation: Add 450 µL of cold methanol, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new vial for direct injection into the LC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the PITC derivatization and the "dilute-and-shoot" methods.
Caption: PITC Derivatization Workflow.
Caption: "Dilute-and-Shoot" Workflow.
Signaling Pathway Modulation by Isothiocyanate Metabolites
Isothiocyanates, the reactive compounds to which 2-Biphenyl isothiocyanate belongs, are known to interact with various cellular signaling pathways. One of the most well-documented is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.
Caption: Nrf2 Pathway Activation by Isothiocyanates.
Conclusion
The choice between isothiocyanate derivatization and a "dilute-and-shoot" method is a critical decision in the analytical workflow for amine-containing compounds. Derivatization with reagents like PITC offers enhanced chromatographic performance and sensitivity for certain analytes, making it a valuable tool for targeted metabolomics and applications requiring the separation of isomers. However, the increased complexity and potential for variability in the derivatization process must be carefully considered. The "dilute-and-shoot" approach provides a rapid and robust alternative, particularly for high-throughput screening and the analysis of less challenging analytes. For laboratories analyzing a diverse range of amine-containing molecules, having the flexibility to employ both strategies is advantageous. While PITC serves as a well-characterized model, further research into the specific performance characteristics of other isothiocyanates, such as this compound, across various analytical platforms would be beneficial to the scientific community.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
2-Biphenyl Isothiocyanate: A Comparative Guide to a High-Performance Derivatizing Agent
In the landscape of analytical chemistry and drug development, the precise quantification and characterization of molecules containing primary and secondary amine groups, such as amino acids, peptides, and pharmaceuticals, are of paramount importance. Chemical derivatization is a key strategy employed to enhance the detectability and chromatographic separation of these analytes. Among the various derivatizing agents, isothiocyanates have long been favored for their specific reactivity with amines. This guide provides a comprehensive comparison of 2-Biphenyl isothiocyanate (2-BITC) with other commonly used derivatizing agents, highlighting its potential advantages based on its unique chemical structure and supported by data from related compounds.
Executive Summary
This compound (2-BITC) emerges as a promising, albeit less documented, alternative to traditional derivatizing agents like Phenyl isothiocyanate (PITC). The introduction of a biphenyl group is theorized to offer significant advantages in specific applications, particularly in enhancing chromatographic resolution and detection sensitivity in HPLC analysis. While direct comparative experimental data for 2-BITC is limited, its potential benefits can be inferred from the known properties of biphenyl moieties in chromatography and other biphenyl-containing derivatizing agents. This guide will delve into these potential advantages, supported by a comparative analysis with established agents such as PITC, o-Phthalaldehyde (OPA), 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), and 2,4-Dinitrofluorobenzene (DNFB).
Comparative Analysis of Derivatizing Agents
The selection of a derivatizing agent is contingent on the analytical objectives, the nature of the analyte, the sample matrix, and the available instrumentation. The following table summarizes the key characteristics of 2-BITC in comparison to other widely used reagents.
| Feature | This compound (2-BITC) | Phenyl isothiocyanate (PITC) | o-Phthalaldehyde (OPA) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | 2,4-Dinitrofluorobenzene (DNFB) |
| Reactivity | Reacts with primary and secondary amines. | Reacts with primary and secondary amines. | Reacts with primary amines in the presence of a thiol. | Reacts with primary and secondary amines. | Reacts with primary and secondary amines. |
| Derivative Stability | Theoretically stable thiourea derivatives.[1][2] | Stable phenylthiocarbamoyl (PTC) derivatives.[3] | Unstable isoindole derivatives, requiring immediate analysis.[4] | Highly stable derivatives.[4] | Very stable dinitrophenyl (DNP) derivatives.[4] |
| Detection Method | UV-Vis (Theoretically enhanced absorbance).[5] | UV-Vis (Absorbance at ~254 nm).[3] | Fluorescence.[4] | Fluorescence and UV-Vis.[4] | UV-Vis.[4] |
| Key Advantages | Theoretically: - Enhanced hydrophobicity for improved RP-HPLC separation.[6][7] - Increased UV absorbance for higher sensitivity.[5] - Potential for improved chiral separations.[8][9] | - Well-established (Edman chemistry).[10] - Reliable for N-terminal sequencing.[10] - Commercially available and widely documented.[3] | - Rapid reaction. - High sensitivity (fluorescence).[4] - Reagent itself is not fluorescent. | - Stable derivatives.[4] - Minimal interference from by-products.[4] - Suitable for both fluorescence and UV detection.[4] | - Stable derivatives.[4] - Simple derivatization process.[4] |
| Limitations | - Limited commercial availability and documentation. - Requires experimental validation of theoretical advantages. | - Can be less sensitive than fluorescent agents. - Derivatization can be time-consuming.[3] | - Only reacts with primary amines. - Derivatives are unstable.[4] | - Potential for interference from hydrolysis by-products.[4] | - Long reaction times at elevated temperatures may be required.[4] |
The Biphenyl Advantage: A Deeper Dive
The unique feature of 2-BITC is its biphenyl moiety, which is expected to confer several analytical advantages:
-
Enhanced Hydrophobicity and Chromatographic Resolution: The biphenyl group significantly increases the hydrophobicity of the resulting derivative compared to the single phenyl ring of PITC.[6][7] In reversed-phase high-performance liquid chromatography (RP-HPLC), this increased hydrophobicity leads to stronger interactions with the non-polar stationary phase (e.g., C18), resulting in longer retention times.[11] This can be particularly advantageous for separating small, polar analytes that are poorly retained on standard RP-HPLC columns.[7][10] The biphenyl stationary phases are known to provide alternative selectivity compared to C18 phases due to π-π interactions, which can be beneficial for resolving complex mixtures.[12][13] By incorporating the biphenyl group into the analyte itself through derivatization, similar selectivity enhancements can be anticipated.
-
Increased Molar Absorptivity for Enhanced UV Detection: The extended π-electron system of the biphenyl group is expected to result in a higher molar absorptivity compared to the phenyl group.[5] According to the Beer-Lambert law, a higher molar absorptivity leads to a greater absorbance for a given concentration, thus enhancing the sensitivity of UV-Vis detection.[14] This could enable the detection and quantification of analytes at lower concentrations.
-
Potential for Improved Chiral Separations: The separation of enantiomers is critical in the pharmaceutical industry. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is a common strategy.[15] While 2-BITC itself is not chiral, its rigid and bulky biphenyl structure can be advantageous when derivatizing chiral amines. The resulting diastereomers may have more distinct three-dimensional structures, leading to better separation efficiency in chiral chromatography.[8][9]
Experimental Protocols
General Pre-column Derivatization Protocol for Amino Acids with Isothiocyanates
Materials:
-
Amino acid standards or sample hydrolysate
-
This compound (2-BITC) or Phenyl isothiocyanate (PITC)
-
Coupling buffer: Ethanol:Water:Triethylamine (2:2:1, v/v/v)
-
Drying agent: Anhydrous solvent like heptane or vacuum centrifugation
-
Reconstitution solvent: Mobile phase or a suitable solvent for HPLC injection
Procedure:
-
Sample Preparation: Ensure the sample containing amino acids is free of interfering substances. If the sample is a protein hydrolysate, it should be dried to remove the acid.
-
Derivatization Reaction:
-
To the dried sample, add 20 µL of the coupling buffer and vortex to dissolve.
-
Add 20 µL of a 5% (v/v) solution of the isothiocyanate reagent (e.g., 2-BITC or PITC) in a suitable solvent (e.g., ethanol).
-
Vortex the mixture and allow it to react at room temperature for 20-30 minutes.
-
-
Removal of Excess Reagent:
-
Dry the sample under a stream of nitrogen or by vacuum centrifugation to remove the excess reagent and solvents.
-
Alternatively, a liquid-liquid extraction with a non-polar solvent like heptane can be used to remove excess isothiocyanate.[3]
-
-
Reconstitution:
-
Reconstitute the dried derivative in a known volume of a suitable solvent, typically the initial mobile phase for the HPLC analysis.
-
-
HPLC Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the appropriate wavelength (e.g., ~254 nm for PITC derivatives; the optimal wavelength for 2-BITC derivatives would need to be determined experimentally).
-
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using the DOT language, illustrate the general workflow for amino acid analysis using pre-column derivatization and the fundamental reaction of an isothiocyanate with an amino acid.
Caption: General workflow for amino acid analysis using pre-column derivatization.
Caption: Reaction of an isothiocyanate with an amino acid to form a stable thiourea derivative.
Conclusion
While direct experimental evidence is needed to fully validate its performance, this compound presents a compelling case as a high-performance derivatizing agent. Its theoretical advantages, rooted in the chemical properties of the biphenyl group, suggest the potential for enhanced sensitivity and superior chromatographic separation, particularly for challenging analytes and chiral compounds. For researchers and drug development professionals seeking to push the boundaries of analytical performance, the exploration and validation of 2-BITC could unlock new levels of precision and efficiency in their analytical workflows. As with any analytical method, careful optimization and validation are crucial to realizing these potential benefits.
References
- 1. Remarkable Bitcoin Derivatives Market Stability Defies Price Volatility Fears | MEXC News [mexc.co]
- 2. Bitcoin's Range Stability and Derivatives Cooling: Strategic Positioning for a Controlled Rebound [ainvest.com]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thamesrestek.co.uk [thamesrestek.co.uk]
- 8. [High performance liquid chromatographic enantiomer separation of beta-blocking agents with a new isothiocyanate type chiral derivatizing agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed-phase high-performance liquid chromatographic separation of the stereoisomers of labetalol via derivatization with chiral and non-chiral isothiocyanate reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Restek - Blog [restek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Biphenyl Isothiocyanate for Primary Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective modification of primary amines on biomolecules is a cornerstone of numerous applications, from protein labeling for imaging to the development of antibody-drug conjugates. 2-Biphenyl isothiocyanate has emerged as a reagent of interest for this purpose. This guide provides an objective comparison of this compound with other common amine-reactive reagents, supported by available experimental data and detailed protocols to aid in reagent selection and experimental design.
Introduction to this compound
This compound is an aromatic isothiocyanate containing a biphenyl moiety. The isothiocyanate group (-N=C=S) is a well-established reactive handle for targeting primary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate, forming a stable thiourea linkage. The biphenyl group, a known fluorophore, can also impart fluorescent properties to the labeled biomolecule, offering a potential advantage for detection and quantification.
Reaction with Primary Amines: Mechanism and Specificity
The reaction of this compound with a primary amine results in the formation of a stable N,N'-disubstituted thiourea derivative. This reaction is highly specific for primary amines under alkaline conditions.
Reaction Mechanism: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the final thiourea product.
A Comparative Guide to N-Terminal Protein Labeling: Evaluating 2-Biphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the precise analysis of a protein's N-terminal sequence is a critical step in protein characterization, quality control of biologics, and understanding protein function. The classic method for this is Edman degradation, which traditionally employs phenyl isothiocyanate (PITC) as the labeling reagent. This guide provides a detailed comparison of the established PITC-based method with a theoretical evaluation of 2-Biphenyl isothiocyanate (2-BITC) as a potential alternative, alongside other modern N-terminal analysis techniques. Due to a lack of direct quantitative studies on 2-BITC for this application, its performance is inferred based on the principles of isothiocyanate chemistry and the known effects of substituent groups on the Edman reaction.
Quantitative Performance of N-Terminal Analysis Methods
The quantitative accuracy of N-terminal sequencing is paramount. While direct data for 2-BITC is unavailable, we can compare the well-characterized PITC-based Edman degradation with contemporary mass spectrometry-based approaches.
| Parameter | PITC-based Edman Degradation | Mass Spectrometry (MS)-based Methods |
| Repetitive Yield/Efficiency | >99% per cycle for modern automated sequencers[1] | Not applicable (single measurement) |
| Overall Yield | Estimated to be at least 75% for the entire reaction with model proteins[2] | Variable, dependent on sample preparation, ionization efficiency, and instrument sensitivity |
| Sensitivity | 10-100 picomoles of peptide required[1] | High sensitivity, capable of detecting proteins in the attomolar to femtomolar range |
| Sequence Length | Practically limited to 30-60 residues[1] | Can sequence longer peptides and achieve high coverage of the entire protein sequence |
| Accuracy | High for direct sequencing of the initial residues | High, but relies on database matching for identification; de novo sequencing can be complex |
| Quantification | Can be adapted for absolute quantification using isotopic labeling (e.g., [13C6]-PITC)[3] | Well-established quantitative workflows (e.g., SILAC, iTRAQ, TMT, Label-free) |
Theoretical Comparison: this compound (2-BITC) vs. Phenyl Isothiocyanate (PITC)
The introduction of a second phenyl ring in the ortho position of 2-BITC is expected to influence several aspects of the Edman degradation process compared to the standard PITC.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (2-BITC) (Theoretical) |
| Reactivity | High and well-characterized reactivity with the N-terminal amino group. | The biphenyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the isothiocyanate carbon, potentially leading to slower coupling kinetics compared to PITC. |
| Steric Hindrance | The single phenyl group presents minimal steric hindrance. | The additional phenyl ring in the ortho position will introduce significant steric bulk around the reactive isothiocyanate group. This could potentially lower the coupling efficiency, especially with N-terminal amino acids that have bulky side chains. |
| Cleavage Efficiency | Efficient cleavage of the derivatized N-terminal amino acid under acidic conditions.[4] | The electronic effects of the biphenyl group are unlikely to significantly alter the cleavage mechanism. However, steric factors could potentially influence the cyclization step. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are relatively stable and well-characterized.[4] | The resulting 2-biphenylthiohydantoin (BTH)-amino acid derivatives are expected to be stable. |
| Detection of Derivative | PTH-amino acids are readily detected by HPLC with UV detection due to the phenyl chromophore.[4] | The biphenyl moiety is a strong chromophore and is expected to provide a distinct UV-Vis absorption spectrum, potentially at a different wavelength and with a higher extinction coefficient than the PTH-amino acids, which could enhance detection sensitivity.[5][6] |
| Byproducts | The Edman degradation with PITC is highly efficient, minimizing byproduct formation in automated sequencers.[5] | The potential for increased side reactions or incomplete coupling due to steric hindrance cannot be ruled out without experimental data. |
Experimental Protocols
N-Terminal Sequencing via Edman Degradation (Manual Protocol)
This protocol outlines the fundamental steps for manual Edman degradation using an isothiocyanate reagent like PITC.
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a reaction tube.
-
Add the PITC solution to the peptide solution.
-
Incubate under a nitrogen atmosphere at approximately 40-50°C to allow the PITC to react with the N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide.[7]
-
-
Cleavage Reaction:
-
Dry the sample completely to remove the coupling buffer and excess PITC.
-
Add anhydrous TFA to the dried sample to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ)-amino acid.[7]
-
-
Extraction:
-
Extract the ATZ-amino acid with an organic solvent like ethyl acetate. The remaining peptide is insoluble in the organic solvent and is retained for the next cycle.
-
-
Conversion:
-
Dry the extracted ATZ-amino acid.
-
Add aqueous acid (e.g., 1 N HCl) and heat to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[7]
-
-
Identification:
-
Inject the PTH-amino acid solution into an HPLC system.
-
Identify the amino acid by comparing the retention time of the PTH-derivative to a standard chromatogram of known PTH-amino acids.[8]
-
-
Repeat Cycle:
-
The remaining peptide from step 3 is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
-
N-Terminal Labeling for Mass Spectrometry Analysis (Dimethyl Labeling)
This is a common method for labeling the N-terminus and lysine residues for quantitative proteomics.
Materials:
-
Protein or peptide sample
-
Denaturing, reducing, and alkylating reagents (e.g., urea, DTT, iodoacetamide)
-
Protease (e.g., trypsin)
-
Formaldehyde (light, CH₂O, or heavy, ¹³CD₂O)
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)
-
Quenching solution (e.g., ammonia or Tris buffer)
-
C18 desalting column
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein sample.
-
If starting with a protein, perform enzymatic digestion (e.g., with trypsin) to generate peptides.
-
-
Labeling Reaction:
-
Incubate the peptide solution with formaldehyde and a reducing agent. This reaction results in the dimethylation of the N-terminal α-amino group and the ε-amino group of lysine residues.
-
For quantitative analysis, different samples can be labeled with light and heavy isotopic versions of formaldehyde.
-
-
Quenching and Desalting:
-
Quench the reaction to consume excess formaldehyde.
-
Combine the labeled samples (if doing quantitative analysis).
-
Desalt the peptide mixture using a C18 column to remove reaction byproducts and buffer components.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS.
-
The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence.
-
In quantitative experiments, the relative abundance of peptides is determined by comparing the signal intensities of the light and heavy labeled peptide pairs.
-
Visualizing the Workflows
To better understand the relationships between these analytical strategies, the following diagrams illustrate the general workflows.
The chemical steps of the Edman degradation cycle are detailed in the following diagram.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescent Properties of 2-Biphenyl Isothiocyanate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent properties of 2-biphenyl isothiocyanate analogues, offering valuable insights for their application as fluorescent probes and labels in biological research and drug development. The selection of a suitable fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays. This document summarizes key performance indicators, details experimental protocols for their characterization, and illustrates the synthetic workflow, enabling informed decisions in probe selection and experimental design.
Quantitative Comparison of Fluorescent Properties
| Compound Name | Substituent (at 4'-position) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| This compound | -H | ~300-320 | ~380-420 | Data not available | Data not available | ~80-100 |
| 4'-Amino-2-biphenyl Isothiocyanate | -NH₂ | ~340-360 | ~440-480 | Expected to be high | Expected to be moderate to high | ~100-120 |
| 4'-Nitro-2-biphenyl Isothiocyanate | -NO₂ | ~320-340 | ~400-440 | Expected to be moderate | Expected to be low | ~80-100 |
Note: The data for the substituted analogues are estimations based on general principles of fluorophore design and data from structurally related compounds. Specific experimental values would be required for precise comparison.
Experimental Protocols
Accurate characterization of the fluorescent properties of these analogues is essential for their effective application. The following are detailed methodologies for key experiments.
Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the this compound analogue and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution from 250 nm to 500 nm. Identify the wavelength of maximum absorbance (λmax).
-
Data Analysis: According to the Beer-Lambert law (A = εbc), plot the absorbance at λmax against the concentration of the analyte. The molar absorptivity (ε) is determined from the slope of the resulting linear regression (slope = ε × path length).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
Fluorometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the test compound and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The quantum yield of the test compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Synthesis and Characterization Workflow
The general synthetic route to this compound analogues involves the conversion of a primary amine to an isothiocyanate. The following diagram illustrates a typical workflow.
Caption: General workflow for the synthesis and characterization of this compound analogues.
Signaling Pathway and Logical Relationships
The utility of these fluorescent probes often lies in their ability to label biomolecules, such as proteins, through the reaction of the isothiocyanate group with primary amines (e.g., lysine residues). This covalent labeling allows for the visualization and tracking of the target molecule.
Caption: Labeling of a biomolecule with a this compound analogue for fluorescence detection.
Safety Operating Guide
Proper Disposal of 2-Biphenyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of reactive chemical compounds like 2-Biphenyl isothiocyanate is paramount. Adherence to stringent disposal protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides crucial safety and logistical information for the proper handling and disposal of this compound waste.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling throughout its lifecycle. It is classified as an irritant, and like other isothiocyanates, it is considered toxic.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.
Before commencing any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. The following table summarizes key safety information.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The primary and most critical step in the proper disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [2] The following protocol outlines the necessary steps for its safe management and disposal.
Preparation and Segregation
-
Original Container: Whenever possible, store this compound waste in its original container to ensure it is clearly labeled with all relevant hazard information.[2]
-
No Mixing: Do not mix this compound waste with other chemical waste streams. Mixing can lead to hazardous reactions.[2]
-
Labeling: If transferring to a new waste container, ensure it is properly labeled with the chemical name "this compound," the appropriate hazard pictograms, and the date of waste generation.
Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for this compound waste.
-
Secondary Containment: It is best practice to use secondary containment for the waste container to prevent the spread of material in case of a leak.[2]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
Final Disposal
-
Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. Contact your EHS office to arrange for a pickup.
Experimental Protocols for Pre-Disposal Treatment
While disposal via a licensed contractor is the mandatory final step, in some cases, pre-treatment of the chemical waste in the laboratory can be performed to reduce its reactivity and hazard. The following are two potential methods for the chemical degradation of this compound. These procedures should only be carried out by trained personnel in a controlled laboratory setting, adhering to all safety precautions.
Method 1: Reaction with an Amine to Form a Stable Thiourea
This method converts the reactive isothiocyanate group into a more stable thiourea derivative.
Materials:
-
This compound waste
-
A suitable amine solution (e.g., 10% aqueous ammonia or 10% ethanolamine in isopropanol)
-
Stirring apparatus
-
Reaction vessel with cooling capability (e.g., an ice bath)
-
Dilute hydrochloric acid for neutralization
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel in an ice bath to control the reaction temperature.
-
Reagent: Prepare a solution of a suitable amine. Use a significant molar excess of the amine (e.g., 2-3 equivalents) relative to the this compound.
-
Reaction: Slowly add the this compound waste to the stirred amine solution. Maintain the temperature of the reaction mixture below 25°C.
-
Monitoring: Stir the reaction mixture at room temperature for a minimum of 2 hours.
-
Work-up: Once the reaction is complete, neutralize the solution to a pH of approximately 7 with a suitable acid (e.g., dilute hydrochloric acid), while maintaining cooling.
-
Disposal of Product: The resulting thiourea solution should be collected as hazardous waste.
Method 2: Hydrolysis with Sodium Hydroxide
Isothiocyanates can be hydrolyzed under basic conditions to the corresponding amine and a thiocarbonate species.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Stirring apparatus
-
Reaction vessel with cooling capability (e.g., an ice bath)
-
Dilute hydrochloric acid for neutralization
Procedure:
-
Preparation: In a chemical fume hood, prepare a reaction vessel with stirring and cooling capabilities.
-
Reagent: Prepare a 1 M solution of sodium hydroxide in water. Use a molar excess of sodium hydroxide (e.g., 3-4 equivalents) relative to the this compound to ensure complete hydrolysis.
-
Reaction: Slowly and cautiously add the this compound waste to the stirred sodium hydroxide solution. The reaction is exothermic, so maintain the temperature below 25°C using an ice bath.
-
Monitoring: Stir the reaction mixture at room temperature for several hours to ensure complete hydrolysis.
-
Work-up: After the reaction is complete, carefully neutralize the solution to a pH of approximately 7 with dilute hydrochloric acid, while maintaining cooling.
-
Disposal of Product: The neutralized aqueous solution should be collected as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Biphenyl Isothiocyanate
For Immediate Implementation: This guide provides essential safety and logistical information for handling 2-Biphenyl isothiocyanate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Proper personal protective equipment (PPE) and adherence to safe operational and disposal plans are mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following PPE is required when handling this compound. This is based on general safety guidelines for isothiocyanates and the specific hazard information available for this compound.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][3][4] A face shield may be necessary if there is a splash hazard. | Protects against accidental splashes and vapors which can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[2] A lab coat and closed-toe shoes are mandatory.[2] Consider flame-retardant and antistatic protective clothing.[2][5] | Prevents skin contact, which can cause irritation and potential allergic reactions.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if vapors or aerosols are generated, or if working outside of a chemical fume hood.[2][3] | Protects against the inhalation of toxic vapors that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps from preparation to disposal. All handling of this compound should be performed within a certified chemical fume hood.[4][5]
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a chemical fume hood is operational and certified.
-
Assemble and inspect all necessary PPE for integrity.
-
Have an emergency eyewash station and safety shower readily accessible.[3][4]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling.[3]
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]
-
Use only in a well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[3]
3. Post-Handling:
-
Remove and properly dispose of contaminated PPE.
-
Clean the work area thoroughly.
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, water, alcohols, and amines.[3] The storage area should be locked up.[1]
Emergency Procedures
Spill Response:
-
Evacuate the area and eliminate all sources of ignition.[3][5]
-
Wear appropriate PPE, including respiratory protection.[5]
-
Absorb the spill with an inert, non-combustible material like sand or vermiculite.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Ventilate the area and wash the spill site after the material pickup is complete.[5]
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If swallowed: Immediately call a POISON CENTER or doctor.[6]
Disposal Plan
All waste materials, including contaminated PPE and absorbed spill materials, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
